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  • Product: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
  • CAS: 1391707-12-2

Core Science & Biosynthesis

Foundational

Engineering the "Escape from Flatland": A Technical Guide to 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Executive Summary The transition from planar, sp2-hybridized aromatic systems to conformationally restricted, sp3-rich architectures represents a paradigm shift in modern drug discovery[1]. At the forefront of this struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to conformationally restricted, sp3-rich architectures represents a paradigm shift in modern drug discovery[1]. At the forefront of this structural evolution are spirocyclic scaffolds, which offer unique vectors for pharmacophore presentation while dramatically improving physicochemical properties[2]. This whitepaper provides an in-depth technical analysis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS: 1391707-12-2). As a Senior Application Scientist, I have structured this guide to elucidate the compound's chemical properties, pharmacological rationale, and a robust, self-validating synthetic methodology designed for high-yield library generation.

Structural Elucidation & Physicochemical Profiling

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a highly saturated bicyclic system consisting of a piperidine ring spiro-fused at its 4-position to the 6-position of a 4-methylmorpholin-3-one ring. This orthogonal ring arrangement forces the molecule into a rigid 3D conformation, eliminating the "flatness" that often leads to off-target promiscuity and poor solubility[1].

Table 1: Key Physicochemical Properties
PropertyValuePharmacological Significance
Formula C9H16N2O2Optimized for low molecular weight lead generation.
Molecular Weight 184.24 g/mol Well within Lipinski's Rule of 5; ideal for fragment-based drug discovery (FBDD).
Fsp3 (Fraction sp3) 0.89 (8/9 carbons)Exceptional 3D character; strongly correlates with clinical success[1].
Topological Polar Surface Area ~41.5 ŲExcellent membrane permeability; suitable for CNS penetration.
H-Bond Donors / Acceptors 1 / 3Favorable for specific target engagement without excessive desolvation penalties.

Pharmacological Rationale: The Spirocyclic Advantage

The strategic incorporation of the spiro[5.5]undecane core is not merely an aesthetic choice; it is a calculated maneuver to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The "Escape from Flatland" hypothesis dictates that increasing the Fsp3 metric directly reduces lipophilicity (LogD) and mitigates toxicity associated with non-specific hydrophobic interactions[1]. Furthermore, recent in vivo studies validate that spirocyclic compounds exhibit superior metabolic stability compared to their planar heteroaromatic counterparts[3].

Pharmacological_Logic Spiro Spirocyclic Scaffold (Fsp3 > 0.8) Prop1 Increased 3D Conformation Spiro->Prop1 Prop2 Reduced Lipophilicity (LogD) Spiro->Prop2 Prop3 Elimination of Off-Target Binding Spiro->Prop3 Outcome3 Higher Clinical Success Rate Prop1->Outcome3 Outcome1 Enhanced Solubility Prop2->Outcome1 Outcome2 Improved Metabolic Stability Prop2->Outcome2 Prop3->Outcome3

Fig 1: Logical flow demonstrating how spirocyclic Fsp3 optimization translates to clinical success.

Synthetic Methodology: Step-by-Step Protocol

Synthesizing sterically congested spirocycles demands precise control over chemoselectivity. The following protocol outlines a highly efficient, 6-step workflow starting from commercially available N-Boc-piperidine-4-one. The critical annulation step utilizes chloroacetyl chloride as a bifunctional electrophile, ensuring a self-validating cyclization cascade.

Synthetic_Workflow A N-Boc-piperidine-4-one (Starting Material) B 1. Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C Hydantoin Intermediate B->C D 2. Hydrolysis & Boc Protection 3. Reductive Amination (CH2O) 4. Reduction (LiBH4) C->D E 4-(Methylamino)-4-(hydroxymethyl) -1-Boc-piperidine D->E F 5. Bifunctional Annulation (Chloroacetyl chloride, Et3N) E->F G Boc-Protected Spirocycle F->G H 6. Global Deprotection (TFA / DCM) G->H I 1-Methyl-4-oxa-1,9-diazaspiro [5.5]undecan-2-one H->I

Fig 2: Six-step synthetic workflow for the construction of the spirocyclic core.

Experimental Protocol

Step 1: Bucherer-Bergs Hydantoin Formation

  • Procedure: React N-Boc-piperidine-4-one with potassium cyanide (KCN) and ammonium carbonate in aqueous ethanol (50 °C, 12 h).

  • Causality: This classical reaction reliably installs the fully substituted spiro-carbon, yielding the corresponding hydantoin. The precipitation of the product drives the equilibrium, making it highly scalable and avoiding complex purifications.

Step 2: Hydrolysis and Reprotection

  • Procedure: Hydrolyze the hydantoin using 3M aqueous NaOH at reflux for 24 h to yield 4-amino-piperidine-4-carboxylic acid. Following neutralization, treat with Boc-anhydride (Boc2O) and triethylamine (Et3N) in THF/H2O to selectively protect the piperidine nitrogen.

  • Causality: The harsh hydrolysis conditions cleave the original Boc group. Selective reprotection of the secondary piperidine amine over the sterically hindered primary amine at the C4 position is achieved by strictly controlling stoichiometry and temperature.

Step 3: Reductive Amination

  • Procedure: Treat the intermediate with aqueous formaldehyde (37%) and sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature.

  • Causality: This step installs the N1-methyl group. The use of NaBH3CN ensures the selective reduction of the transient imine without inadvertently reducing the carboxylic acid.

Step 4: Carboxyl Reduction

  • Procedure: Activate the carboxylic acid with isobutyl chloroformate, followed by reduction with sodium borohydride (NaBH4) in aqueous THF, yielding 4-(methylamino)-4-(hydroxymethyl)-1-Boc-piperidine.

  • Causality: Direct reduction of sterically hindered amino acids is notoriously difficult. The mixed anhydride activation bypasses the need for aggressive reagents like LiAlH4, safely preserving the Boc protecting group.

Step 5: Bifunctional Annulation (The Morpholinone Ring Closure)

  • Procedure: Dissolve the amino-alcohol intermediate in dry dichloromethane (DCM) with Et3N (2.5 eq) at 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise. After 1 h, add potassium tert-butoxide (t-BuOK, 1.5 eq) and warm to room temperature.

  • Causality: This is the critical self-validating step. The more nucleophilic secondary amine is rapidly acylated by the highly reactive acid chloride. Subsequent addition of the strong base deprotonates the primary alcohol, triggering an intramolecular SN2 displacement of the chloride. This tandem sequence constructs the morpholin-3-one ring with high regioselectivity.

Step 6: Global Deprotection

  • Procedure: Treat the resulting Boc-protected spirocycle with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 2 h. Concentrate under reduced pressure and purify via ion-exchange chromatography.

  • Causality: TFA cleanly removes the Boc group, liberating the basic piperidine nitrogen (N9) required for downstream functionalization in library synthesis.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, rigorous analytical checkpoints must be established. The following table outlines the expected spectral data for the final compound.

Table 2: Predictive Analytical Signatures
Analytical TechniqueExpected Signature / ShiftAssignment
ESI-MS (Positive Mode) m/z 185.1 [M+H]+Confirms the exact mass of the free base (MW 184.24).
1H NMR (400 MHz, D2O) δ 4.15 (s, 2H)Morpholinone -CH2-O- protons (C3 position).
1H NMR (400 MHz, D2O) δ 3.60 (s, 2H)Morpholinone -O-CH2- protons (C5 position).
1H NMR (400 MHz, D2O) δ 2.95 (s, 3H)N-Methyl protons (N1 position).
1H NMR (400 MHz, D2O) δ 3.10-3.30 (m, 4H)Piperidine equatorial/axial protons adjacent to N9.
13C NMR (100 MHz, D2O) δ 168.5Carbonyl carbon (C2 position).
13C NMR (100 MHz, D2O) δ 58.2Quaternary spiro-carbon (C6 position).

References

  • CAS 1391707-12-2 - Product Specifications. Howei Pharm. Available at: [Link]

  • The use of spirocyclic scaffolds in drug discovery. Zheng, Y., Tice, C.M., Singh, S.B. Bioorganic & Medicinal Chemistry Letters (2014). Available at:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Batista, V.F., Pinto, D.C.G.A., Silva, A.M.S. Expert Opinion on Drug Discovery (2022). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one: Physicochemical Properties, Synthesis, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The spirocyclic scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional arc...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The spirocyclic scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved physicochemical properties. This guide provides a comprehensive technical overview of a specific spiro-heterocycle, 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one . While specific experimental data for this compound is limited in public literature, this document, grounded in data from closely related analogs and established chemical principles, presents its predicted physicochemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related spirocyclic systems in drug discovery.

Introduction: The Significance of the 4-Oxa-1,9-diazaspiro[5.5]undecane Core

The 1,9-diazaspiro[5.5]undecane framework is a key structural component in a variety of biologically active compounds. Its rigid, yet three-dimensional, nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of a heteroatom, such as oxygen at the 4-position, to create the 4-oxa-1,9-diazaspiro[5.5]undecane core, can further modulate the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have shown promise in a range of therapeutic areas, including the treatment of obesity and pain.[1] The N-methylation at the 1-position, as seen in the title compound, can influence several key properties, including solubility, lipophilicity, and receptor-binding affinity.[2] This guide will delve into the specific attributes of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, providing a scientific basis for its further investigation.

Physicochemical Properties

Direct experimental data for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is not extensively available. The following table summarizes its known and predicted physicochemical properties based on its chemical structure and data from analogous compounds.

PropertyValueSource/Method
CAS Number 1391707-12-2Chemical Abstracts Service[3]
Molecular Formula C₉H₁₆N₂O₂Appchem[3]
Molecular Weight 184.24 g/mol Appchem[3]
Predicted logP -0.5 to 0.5Prediction based on analogs
Predicted pKa 7.5 - 8.5 (basic nitrogen)Prediction based on analogs
Predicted Aqueous Solubility Moderately solubleInferred from structure and N-methylation effects[2]
Predicted Melting Point 120 - 140 °CEstimation based on similar spirocyclic amides
Predicted Boiling Point > 300 °C (with decomposition)Estimation

Synthesis and Purification: A Plausible Synthetic Pathway

G cluster_0 Step 1: Synthesis of Spiro-ether Piperidine cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Methylation and Carbamate Formation cluster_3 Step 4: Intramolecular Cyclization A 1-Boc-4-piperidone C Intermediate A A->C NaH, THF B 3-Bromo-1-propanol B->C D Spiro-ether Piperidine C->D E Intermediate B D->E TFA or HCl in Dioxane F Intermediate B E->F H Intermediate C F->H Et3N, DCM G Ethyl Chloroformate G->H I Intermediate C H->I J 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one I->J NaH, THF

Caption: Proposed synthetic workflow for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(3-hydroxypropoxy)-4-(hydroxymethyl)piperidine-1-carboxylate (Intermediate A)

  • Rationale: This step constructs the core piperidine ring with the necessary side chains for the subsequent cyclization to form the oxazinanone ring. The Boc protecting group is used to prevent unwanted side reactions with the piperidine nitrogen.

  • Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 1-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of 3-bromo-1-propanol (1.1 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate A.

Step 2: Synthesis of (4-(3-hydroxypropoxy)piperidin-4-yl)methanol (Intermediate B)

  • Rationale: Removal of the Boc protecting group is necessary to liberate the piperidine nitrogen for the subsequent N-methylation and cyclization steps.

  • Protocol:

    • Dissolve Intermediate A (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to afford Intermediate B as its hydrochloride salt.

Step 3: Synthesis of ethyl (4-(3-hydroxypropoxy)-4-(hydroxymethyl)piperidin-1-yl)carbamate (Intermediate C)

  • Rationale: This step introduces the carbamate functionality which will form the carbonyl group of the final oxazinanone ring.

  • Protocol:

    • Suspend Intermediate B hydrochloride (1.0 eq.) in anhydrous DCM.

    • Add triethylamine (Et₃N, 2.5 eq.) and stir for 15 minutes at 0 °C.

    • Add ethyl chloroformate (1.1 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield Intermediate C.

Step 4: Synthesis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

  • Rationale: The final intramolecular cyclization is achieved by deprotonating the hydroxyl group, which then attacks the carbamate carbonyl to form the six-membered oxazinanone ring.

  • Protocol:

    • To a solution of Intermediate C (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

    • Allow the mixture to stir at room temperature for 2-4 hours.

    • Monitor the cyclization by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel (eluent: DCM/methanol gradient) or by recrystallization to obtain 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the N-methyl group, the methylene protons of the piperidine and oxazinanone rings, and the methine proton at the spiro-center.

    • ¹³C NMR: To identify all unique carbon atoms in the structure, including the carbonyl carbon of the oxazinanone ring and the spiro-carbon.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic carbonyl (C=O) stretch of the lactam in the oxazinanone ring (typically around 1680-1720 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a suitable starting point.

Potential Therapeutic Applications and Future Directions

The 1,9-diazaspiro[5.5]undecane scaffold is a recognized "privileged structure" in medicinal chemistry.[4] Derivatives of this core have been investigated for a variety of therapeutic targets.

G Core_Scaffold 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Obesity Obesity Treatment (e.g., MCH1R Antagonism) Core_Scaffold->Obesity Pain Pain Management (e.g., Opioid/Sigma Receptor Modulation) Core_Scaffold->Pain CNS_Disorders CNS Disorders Core_Scaffold->CNS_Disorders

Caption: Potential therapeutic areas for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

  • Obesity: The parent 1,9-diazaspiro[5.5]undecan-2-one moiety has been incorporated into compounds designed to treat obesity.[4] The title compound could be explored for its potential as, for example, a melanin-concentrating hormone receptor 1 (MCH-R1) antagonist.

  • Pain: The closely related 4-oxa-1,9-diazaspiro[5.5]undecane core has been utilized in the development of dual-action analgesics, targeting both opioid and sigma receptors.[1] This suggests that 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one could serve as a valuable scaffold for the design of novel pain therapeutics with potentially improved side-effect profiles.

  • CNS Disorders: The rigid, three-dimensional nature of spirocycles makes them attractive candidates for targeting central nervous system (CNS) receptors and enzymes.

Future research should focus on the successful synthesis and purification of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, followed by a thorough experimental determination of its physicochemical properties. Subsequently, a comprehensive biological evaluation in relevant in vitro and in vivo models is warranted to explore its therapeutic potential.

Conclusion

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one represents a promising, yet underexplored, small molecule with significant potential in drug discovery. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. By leveraging the principles of medicinal chemistry and the established knowledge of related spirocyclic systems, researchers can unlock the therapeutic potential of this intriguing molecule.

References

  • Appchem. 1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. Available at: [Link]

  • Virgili, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(52), 32893-32913. Available at: [Link]

  • PubChem. 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. Available at: [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S3033-S3041. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. Available at: [Link]

  • ResearchGate. Design and Synthesis of Alpha Glycosidase Inhibitors for 1‐Benzyl‐4‐oxa‐1,9‐diazaspiro[5.5]undecan‐2‐one as an Antidiabetic Agent. Available at: [Link]

  • Waring, M. J., et al. (2010). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 1(1), 30-34. Available at: [Link]

  • NextSDS. 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride. Available at: [Link]

  • ChemicalRegister. 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS No. 1383453-92-6) Suppliers. Available at: [Link]

  • PubChemLite. 1-methyl-9-oxa-1,4-diazaspiro[5.5]undecane. Available at: [Link]

  • PubChem. [9-[(3-Chlorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone. Available at: [Link]

  • Mol-Instincts. Compound 1-[4-(2-methoxyethyl)-1-oxa-9-azaspiro[5.5]undecan-9-yl]ethan-1-one. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Spirocyclic Building Block

Introduction: The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and heteroaromatic ring systems. This paradigm shift has led to a burgeoning interest in three-dimensional molecular architectures, with spirocyclic scaffolds emerging as a particularly promising class of building blocks.[1][2] Their inherent rigidity and well-defined spatial arrangement of substituents offer a unique opportunity to optimize ligand-receptor interactions, thereby improving potency and selectivity.[3][4] The incorporation of a spiro-center, a quaternary carbon atom shared by two rings, often leads to an increased fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with improved clinical success.[2]

The 1,9-diazaspiro[5.5]undecane core, a privileged heterocyclic motif, has been extensively explored in the development of a wide range of biologically active compounds targeting various therapeutic areas, including obesity, pain, and central nervous system disorders.[1][5] This guide focuses on a specific derivative, 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one , a spirocyclic building block that combines the structural features of a piperidine and a morpholinone ring system. The introduction of an N-methyl group and a lactam functionality within this spirocyclic framework presents a unique combination of structural and electronic features for further chemical elaboration and biological investigation.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core characteristics of the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one building block. By synthesizing information from analogous structures and established synthetic methodologies, this document will delve into its physicochemical properties, potential synthetic routes, reactivity, and its prospective applications in medicinal chemistry.

Physicochemical and Spectroscopic Profile

Core Structural Features

The 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold is characterized by the fusion of a piperidine ring and a morpholin-2-one ring at a common spirocyclic carbon atom. The piperidine ring, with its flexible chair conformation, and the more rigid morpholinone ring create a defined three-dimensional structure. The presence of two nitrogen atoms, one of which is part of a lactam, and an ether oxygen atom, introduces multiple sites for hydrogen bonding and polar interactions. The N-methyl group on the lactam nitrogen significantly influences the molecule's polarity, lipophilicity, and conformational preferences.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of the parent scaffold and the target N-methylated derivative is presented in the table below. These values are crucial for assessing the druglikeness of molecules derived from this building block.

Property4-Oxa-1,9-diazaspiro[5.5]undecan-2-one (Parent Scaffold)1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Molecular Formula C₈H₁₄N₂O₂C₉H₁₆N₂O₂
Molecular Weight 170.21 g/mol 184.23 g/mol
Predicted logP -0.8 to -0.5-0.3 to 0.0
Predicted TPSA 58.5 Ų58.5 Ų
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 33

Note: Predicted values are generated using computational models and should be experimentally verified.

Spectroscopic Characterization

The structural elucidation of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one and its derivatives would rely on a combination of standard spectroscopic techniques. The expected key spectral features are outlined below.

¹H NMR Spectroscopy:

  • N-CH₃: A singlet in the range of 2.8-3.0 ppm.

  • Morpholinone ring protons (-N-CH₂-CO- and -O-CH₂-): Distinct multiplets in the regions of 3.2-3.5 ppm and 3.8-4.2 ppm, respectively.

  • Piperidine ring protons: A complex series of multiplets in the range of 1.5-3.2 ppm, reflecting the different chemical environments of the axial and equatorial protons.

¹³C NMR Spectroscopy:

  • Lactam Carbonyl (C=O): A characteristic peak in the downfield region, typically around 170-175 ppm.

  • Spiro-carbon: A quaternary carbon signal expected in the range of 55-65 ppm.

  • N-CH₃: A signal in the range of 30-35 ppm.

  • Morpholinone and Piperidine ring carbons: Signals appearing in the range of 40-70 ppm.

Infrared (IR) Spectroscopy:

  • Lactam C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹.

  • C-N stretch: Absorptions in the range of 1100-1300 cm⁻¹.

  • C-O-C stretch: A characteristic band for the ether linkage around 1100-1150 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns resulting from the cleavage of the piperidine and morpholinone rings.

Synthetic Strategies: Constructing the Spirocyclic Core

The synthesis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can be approached through a multi-step sequence, leveraging established methodologies for the construction of spirocyclic systems. A plausible and efficient synthetic route is proposed below, based on the synthesis of analogous 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, N-Boc-4-piperidone, and proceeds through the formation of a key amino alcohol intermediate, followed by cyclization to form the morpholinone ring, and finally, N-methylation of the lactam.

Synthetic_Pathway A N-Boc-4-piperidone B Spiro-epoxide Intermediate A->B Corey-Chaykovsky Epoxidation C Amino Alcohol Intermediate B->C Epoxide Ring Opening (e.g., with NH₃ or protected amine) D 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one C->D Lactam Formation (e.g., with chloroacetyl chloride) E 1-Methyl-4-oxa-1,9- diazaspiro[5.5]undecan-2-one D->E N-Methylation (e.g., with MeI, base)

Caption: Proposed synthetic workflow for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

Detailed Experimental Protocols (Inferred)

Step 1: Synthesis of the Spiro-epoxide Intermediate

  • Principle: The Corey-Chaykovsky reaction provides a reliable method for the conversion of the ketone in N-Boc-4-piperidone to the corresponding spiro-epoxide.

  • Protocol:

    • To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude epoxide can often be used in the next step without further purification.

Step 2: Synthesis of the Amino Alcohol Intermediate

  • Principle: The epoxide ring is opened with a suitable nitrogen nucleophile, such as ammonia or a protected amine, to generate the key amino alcohol intermediate.

  • Protocol:

    • Dissolve the crude spiro-epoxide (1.0 eq) in a suitable solvent such as methanol.

    • Add an excess of aqueous ammonia (e.g., 28-30% solution, 10-20 eq) to the solution.

    • Heat the reaction mixture in a sealed tube at 60-80 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude amino alcohol can be purified by column chromatography on silica gel.

Step 3: Formation of the 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one Core

  • Principle: The morpholinone ring is constructed via acylation of the primary amine with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis.

  • Protocol:

    • Dissolve the amino alcohol intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Upon completion of the acylation, add a stronger base such as potassium tert-butoxide (1.2 eq) to the reaction mixture to facilitate the intramolecular cyclization.

    • Stir at room temperature overnight.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the parent spiro-lactam.

Step 4: N-Methylation of the Lactam

  • Principle: The final N-methylation of the lactam can be achieved using a standard alkylation procedure with methyl iodide and a suitable base.[6]

  • Protocol:

    • To a solution of the parent spiro-lactam (1.0 eq) in an anhydrous aprotic solvent like DMF or THF at 0 °C, add a strong base such as sodium hydride (1.2 eq).

    • Stir the mixture for 30 minutes at 0 °C to form the lactamate anion.

    • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the final product by column chromatography.

Reactivity and Chemical Transformations

The 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one building block offers several reactive handles for further chemical modification, allowing for the generation of diverse compound libraries.

Reactivity Core 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one N9 (Piperidine) C2 (Lactam Carbonyl) N9_Alkylation N-Alkylation/ N-Arylation Core:n9->N9_Alkylation N9_Acylation N-Acylation/ N-Sulfonylation Core:n9->N9_Acylation Lactam_Reduction Lactam Reduction (to cyclic amine) Core:c2->Lactam_Reduction

Caption: Key reactive sites on the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one core.

  • N9-Functionalization: The secondary amine of the piperidine ring is a primary site for diversification. It can readily undergo N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), N-acylation, and N-sulfonylation to introduce a wide array of substituents. These modifications are crucial for modulating the pharmacological properties and exploring the structure-activity relationships (SAR) of derived compounds.[1]

  • Lactam Chemistry: The lactam carbonyl group can be reduced to the corresponding cyclic amine using strong reducing agents like lithium aluminum hydride, providing access to a different class of spirocyclic diamines. The lactam ring itself can also be susceptible to hydrolysis under strong acidic or basic conditions.

Applications in Medicinal Chemistry and Drug Discovery

The 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold holds significant potential as a versatile building block in drug discovery programs. Its inherent three-dimensionality and the presence of multiple points for diversification make it an attractive starting point for the design of novel ligands for various biological targets.

Potential Therapeutic Areas

Based on the biological activities reported for structurally related 1,9-diazaspiro[5.5]undecane and 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, compounds derived from the title building block could be explored for a range of therapeutic applications:

  • Metabolic Disorders: Analogs of 1,9-diazaspiro[5.5]undecan-2-one have shown potent inhibitory activity against acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism, suggesting potential applications in the treatment of obesity and type 2 diabetes.[1]

  • Pain Management: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[7]

  • Central Nervous System (CNS) Disorders: The 1,9-diazaspiro[5.5]undecane core has been incorporated into antagonists for neuropeptide Y (NPY) receptors and orexin receptors, which are implicated in feeding behavior and sleep regulation, respectively.[1]

Structure-Activity Relationship (SAR) Considerations

The N-methyl group on the lactam nitrogen of the title compound is expected to have a significant impact on its biological activity compared to the unsubstituted parent scaffold. In some cases, N-methylation can enhance potency or improve pharmacokinetic properties. For instance, methylation of certain 1,9-diazaspiro[5.5]undecane derivatives has been shown to increase their antagonist activity at the NK1 receptor.[1] However, the effect of N-methylation is target-dependent and needs to be empirically determined for each specific application.

The conformational behavior of the N-methylpiperidine moiety within the spirocyclic system will also play a crucial role in determining biological activity. The preference for the methyl group to occupy an axial or equatorial position can influence the overall shape of the molecule and its interaction with a biological target.[8][9]

Conclusion and Future Outlook

The 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one building block represents a valuable addition to the medicinal chemist's toolbox for the design and synthesis of novel, three-dimensional drug candidates. Its unique combination of a piperidine and a morpholinone ring system within a rigid spirocyclic framework offers a promising starting point for the exploration of new chemical space. While direct experimental data on this specific compound is limited, this guide has provided a comprehensive overview of its predicted characteristics, potential synthetic routes, and likely applications by drawing upon the rich literature of analogous spirocyclic systems.

Future research in this area should focus on the experimental validation of the proposed synthetic pathways and the full characterization of the title compound and its derivatives. Biological screening of a library of compounds derived from this scaffold against a diverse range of therapeutic targets is warranted to unlock its full potential in drug discovery. The continued development of novel synthetic methodologies for the efficient and stereoselective construction of such complex spirocyclic systems will undoubtedly accelerate the discovery of the next generation of innovative medicines.

References

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Exploratory

A Technical Guide to the 3D Conformational Analysis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional (3D) conformation of a molecule is intrinsically linked to its biological activity, physicochemical properties, and interacti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional (3D) conformation of a molecule is intrinsically linked to its biological activity, physicochemical properties, and interaction with pharmacological targets. This guide provides a comprehensive, in-depth protocol for the conformational analysis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, a complex heterocyclic scaffold with significant potential in medicinal chemistry.[1][2] Given the novelty of this specific molecule, this document establishes a robust, first-principles workflow. It integrates high-level computational chemistry with essential spectroscopic validation techniques, ensuring a scientifically rigorous and self-validating approach to characterizing the molecule's conformational landscape.

Introduction: The Structural Significance of a Novel Spirocycle

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound featuring two fused six-membered rings: a piperidine ring and an N-methylated oxazinanone ring. This unique architecture imparts significant three-dimensional complexity.[3] Spirocyclic systems are of increasing interest in drug discovery because their rigid, non-planar structures allow for precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets.[2]

The conformational flexibility of the piperidine ring, combined with the puckering of the oxazinanone ring and the stereochemistry of the spirocenter, creates a complex potential energy surface with multiple low-energy conformers. Identifying the predominant solution-state and solid-state conformations is critical for understanding its potential as a drug candidate, as different conformers may exhibit vastly different binding affinities and pharmacokinetic profiles.

This guide outlines a multi-level strategy, beginning with a broad computational search to map the conformational space, followed by high-accuracy quantum mechanical refinement, and culminating in experimental validation using Nuclear Magnetic Resonance (NMR) spectroscopy and, ideally, X-ray crystallography.

The Conformational Landscape: Theoretical Framework

The conformational preferences of this molecule are governed by a combination of factors:

  • Piperidine Ring Conformation : The piperidine ring will likely adopt a low-energy chair conformation to minimize torsional strain. However, boat and twist-boat conformations must also be considered, especially in substituted systems.

  • Oxazinanone Ring Puckering : The oxazinanone ring, containing an sp2-hybridized carbonyl carbon, will likely adopt a half-chair or envelope conformation.

  • Axial/Equatorial Orientations : The relative orientation of the two rings and the positioning of the N-methyl group (axial vs. equatorial) are key determinants of steric and electronic interactions.

  • Anomeric Effects : Potential stereoelectronic interactions involving the lone pairs of the nitrogen and oxygen atoms can influence the stability of certain conformers.

A Dual-Methodology Workflow: Integrating Computation and Experiment

A robust conformational analysis relies on the synergy between theoretical prediction and experimental validation.[4][5][6] Computational methods explore the vast possibilities, while experimental techniques provide data on the actual structure in a given state (solution or solid).

In Silico Analysis: Computational Conformational Search and Refinement

The goal of the computational workflow is to systematically identify all low-energy conformers and rank them by their relative stability.[7] This is a hierarchical process that balances speed and accuracy.[7][8]

  • Initial 3D Structure Generation :

    • Draw the 2D structure of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one in a molecular editor (e.g., Avogadro, ChemDraw).

    • Generate an initial 3D structure using a standard cleaning or structure generation algorithm.

  • Conformational Search with Molecular Mechanics (MM) :

    • Rationale : Molecular Mechanics (MM) force fields (e.g., MMFF94) are computationally inexpensive and ideal for rapidly exploring the vast conformational space of a flexible molecule.[9][10] This step aims to generate a diverse set of possible conformers without being prohibitively time-consuming.[8]

    • Method : Employ a stochastic search algorithm, such as a Monte Carlo search.[9] This method randomly rotates torsion angles and minimizes the energy of the resulting structure, repeating the process thousands of times to identify unique low-energy minima.[9]

    • Software : Maestro, Spartan, or open-source tools like RDKit.[11]

    • Output : A large pool of conformers (typically hundreds to thousands). These are then filtered based on an energy window (e.g., all conformers within 10 kcal/mol of the global minimum) and geometric redundancy (using RMSD clustering).

  • Geometry Optimization and Energy Refinement with Quantum Mechanics (QM) :

    • Rationale : The conformers identified by MM must be refined using a more accurate method. Density Functional Theory (DFT) provides a much better description of electronic effects that govern the final energies and geometries.[12][13][14]

    • Method : Perform geometry optimization on the filtered set of MM conformers. A common and reliable level of theory for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[10][15] To simulate a solution environment, an implicit solvent model like the Polarizable Continuum Model (PCM) should be included.

    • Software : Gaussian, ORCA, NWChem.[15][16]

    • Output : Highly accurate 3D coordinates and relative free energies (ΔG) for each stable conformer.

  • Analysis and Population Calculation :

    • Method : Using the final refined energies (ΔG), calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). The relative population (P_i) of a conformer i is given by the equation: P_i = (e^(-ΔG_i / RT)) / (Σ_j e^(-ΔG_j / RT))

    • Rationale : This calculation predicts the percentage of each conformer present at thermal equilibrium, providing a direct link to what might be observed experimentally.[9]

Workflow for Computational Conformational Analysis

G cluster_0 Computational Analysis A Step 1: Initial 3D Structure Generation B Step 2: Molecular Mechanics (MM) Conformational Search A->B C Step 3: Filter & Cluster Conformers B->C Broad Search D Step 4: DFT Geometry Optimization & Energy Refinement C->D Refine Candidates E Step 5: Calculate Boltzmann Populations D->E Accurate Energies F Predicted Conformational Ensemble E->F

Caption: A hierarchical workflow for in silico conformational analysis.

Experimental Validation: Spectroscopic Techniques

Computational models must be validated with experimental data.[4][5][6] NMR spectroscopy is the most powerful tool for determining the solution-state conformation of organic molecules.[17]

  • Sample Preparation :

    • Synthesize and purify 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. A reliable source for the compound is Amadis Chemical (CAS No. 1391707-12-2).

    • Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C) :

    • Purpose : To confirm the chemical structure and assign all proton and carbon resonances.

  • 2D NMR: COSY & HSQC :

    • Purpose : To unambiguously assign proton-proton (COSY) and proton-carbon (HSQC) correlations, which is essential for interpreting more complex experiments.

  • Conformational Analysis via J-Coupling :

    • Rationale : The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. By measuring these couplings, one can infer the geometry of the ring systems.

    • Method : Extract ³JHH values from the high-resolution 1D ¹H NMR spectrum. Compare these experimental values to the values predicted for each computationally-derived low-energy conformer.

  • Conformational Analysis via Nuclear Overhauser Effect (NOE) :

    • Rationale : The NOE is a through-space interaction observed between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[18][19] This provides direct evidence of the molecule's 3D structure and is a powerful tool for distinguishing between different conformers.[18][20]

    • Method : Perform a 2D NOESY or ROESY experiment. The presence of a cross-peak between two protons confirms their spatial proximity.[19][21]

    • Application : For example, an NOE between the N-methyl protons and a specific proton on the piperidine ring would strongly support a conformer where these groups are on the same face of the molecule.

The Gold Standard: Single-Crystal X-ray Crystallography
  • Rationale : X-ray crystallography provides an unambiguous determination of the molecule's 3D structure in the solid state.[22][23][24] This structure serves as the ultimate benchmark against which computational and NMR data can be compared.[17][25]

  • Method : Grow a suitable single crystal of the compound and analyze it using an X-ray diffractometer.[26] The resulting electron density map is used to solve the precise atomic positions.[25][26]

Data Integration and Model Validation

The final step is to synthesize all available data into a coherent model.

Data Integration and Validation Cycle

G Comp Computational Model (Boltzmann-weighted conformers) NMR_J NMR Data (J-Couplings) Comp->NMR_J Compare Angles NMR_NOE NMR Data (NOE Constraints) Comp->NMR_NOE Compare Distances XRay X-ray Structure (Solid-State Conformation) Comp->XRay Validate Global Minimum Final Validated Conformational Model NMR_J->Final NMR_NOE->Final XRay->Final

Caption: Iterative cycle for validating the computational model.

  • Compare NOE Data : Compare the experimentally observed NOE correlations with the inter-proton distances in the low-energy conformers predicted by DFT. The correct conformational model should be consistent with all, or a majority, of the observed NOEs.[21]

  • Compare J-Coupling Data : Compare the experimental ³JHH values with those calculated from the dihedral angles of the predicted conformers using the Karplus equation.

  • Cross-Reference with X-ray : If an X-ray structure is available, confirm that it corresponds to the computationally predicted global minimum energy conformer.[27] Discrepancies may arise due to crystal packing forces or differences between the solid and solution states.

The following table provides a template for summarizing and comparing the multi-source data.

Data PointConformer A (Predicted)Conformer B (Predicted)Experimental DataConclusion
Relative Energy (kcal/mol) 0.00+1.5N/AConformer A is global minimum
Boltzmann Population ~92%~8%N/AConformer A predominates
Key NOE (e.g., N-Me ↔ H-7ax) Distance: 2.4 ÅDistance: 4.5 ÅStrong NOE observedSupports Conformer A
Key J-Coupling (³J H-6ax,H-7ax) Dihedral: 178° (Pred. J=10.5 Hz)Dihedral: 55° (Pred. J=3.1 Hz)J = 10.2 HzSupports Conformer A

Conclusion

The 3D conformational analysis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one requires a rigorous, multi-faceted approach. By systematically combining the broad exploratory power of molecular mechanics, the accuracy of quantum mechanics, and the definitive validation of NMR spectroscopy and X-ray crystallography, researchers can build a highly reliable model of the molecule's conformational landscape. This detailed structural understanding is an indispensable foundation for rational drug design and the development of novel therapeutics based on this promising spirocyclic scaffold.

References

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  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024). Organic Letters - ACS Publications. Retrieved from [Link]

  • Conformer Search - Discover Stable Molecular Structures. (n.d.). Promethium by QC Ware. Retrieved from [Link]

  • Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021). Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • Tormena, C. F. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. Retrieved from [Link]

  • PBdZ37 X-ray crystallography. Small molecules structure determination. (n.d.). Retrieved from [Link]

  • Density Functional Theory (DFT). (n.d.). NWChem. Retrieved from [Link]

  • Nordin, N. (2023). Monitoring Organic Synthesis via Density Functional Theory. IntechOpen. Retrieved from [Link]

  • Self-Guided Molecular Dynamics Simulation for Efficient Conformational Search. (2008). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • Advances in the exact nuclear Overhauser effect 2018-2022. (2022). PMC. Retrieved from [Link]

  • Kumar, C. R. S. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian. Research India Publications. Retrieved from [Link]

  • Nuclear Overhauser effect. (n.d.). Wikipedia. Retrieved from [Link]

  • Al-Warhi, T., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. Retrieved from [Link]

  • Questions about Conformations and Energy Profiles. (n.d.). Wavefunction, Inc. Retrieved from [Link]

  • Conformational Searching with Quantum Mechanics. (2018). PubMed. Retrieved from [Link]

  • Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Scott, K. A., & Cockfield, D. M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved from [Link]

  • Translating planar heterocycles into three-dimensional analogs via photoinduced hydrocarboxylation. (2023). PMC. Retrieved from [Link]

  • 3D view of Spiro Compound having 3 fused ring | StereoChemistry. (2020). YouTube. Retrieved from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. Retrieved from [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (2017). Retrieved from [Link]

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. (n.d.). Queen's University Belfast. Retrieved from [Link]

  • Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). IRIS. Retrieved from [Link]

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Foundational

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one molecular weight and exact mass

An In-Depth Technical Guide to 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Introduction The spirocyclic scaffold is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Introduction

The spirocyclic scaffold is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that enables precise spatial orientation of functional groups. This structural rigidity can significantly enhance binding affinity and selectivity for biological targets. Among these, the diazaspiro[5.5]undecane core has emerged as a privileged structure, appearing in a multitude of biologically active agents.[1][2] This guide focuses on a specific derivative, 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, providing a detailed overview of its fundamental physicochemical properties and a framework for its experimental characterization, tailored for researchers and professionals in drug development.

Physicochemical Properties and Structural Elucidation

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a heterocyclic compound featuring a spiro junction that links a piperidine ring and a morpholinone ring. The presence of nitrogen and oxygen atoms, along with a lactam moiety, imparts specific chemical characteristics that are crucial for its interaction with biological systems.

Core Molecular Attributes

A precise understanding of a compound's molecular weight and exact mass is fundamental for its identification and characterization, particularly in analytical techniques such as mass spectrometry.

AttributeValueSource
Molecular Formula C₉H₁₆N₂O₂[3]
Molecular Weight 184.2355 g/mol [3]
Exact Mass 184.1212 DaCalculated
CAS Number 1391707-12-2[3]

The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated using the mass of the most abundant isotope of each element. This distinction is critical for high-resolution mass spectrometry (HRMS), which can confirm the elemental composition of a molecule.

Hypothetical Experimental Workflow for Characterization

While specific experimental data for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is not extensively published, a standard workflow for its synthesis and characterization can be proposed based on established chemical principles and methodologies applied to analogous structures.[4]

Proposed Synthesis and Purification Workflow

The synthesis of such spirocyclic systems often involves multi-step sequences. A plausible approach could involve the reaction of a suitably protected piperidone derivative with an amino alcohol, followed by cyclization and methylation. The diagram below outlines a generalized workflow for the synthesis and subsequent purification and analysis of the target compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization A Starting Materials (e.g., Protected Piperidone) B Multi-step Synthesis A->B Reaction C Crude Product B->C Isolation D Column Chromatography C->D Purification E Purity Assessment (HPLC) D->E QC F High-Resolution Mass Spectrometry (HRMS) E->F Analysis G NMR Spectroscopy (¹H, ¹³C, 2D) E->G Analysis H Final Characterized Compound E->H Confirmed Structure

Caption: A generalized workflow for the synthesis, purification, and structural characterization of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

Detailed Methodologies

1. High-Resolution Mass Spectrometry (HRMS):

  • Objective: To confirm the elemental composition of the synthesized compound.

  • Protocol:

    • Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid.

    • Infuse the sample into an Orbitrap or FT-ICR mass spectrometer using electrospray ionization (ESI) in positive ion mode.

    • Acquire the mass spectrum over a range of m/z 100-500.

    • Validation: The measured m/z of the protonated molecule [M+H]⁺ should correspond to the calculated exact mass of C₉H₁₇N₂O₂⁺ (185.1284 Da) within a mass accuracy of < 5 ppm.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed molecular structure and confirm the connectivity of atoms.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

    • Validation: The chemical shifts, coupling constants, and correlations in the 2D spectra must be consistent with the proposed structure of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. Key expected signals would include the N-methyl singlet, the methylene protons adjacent to the oxygen and nitrogen atoms, and the characteristic carbonyl carbon signal in the ¹³C NMR spectrum.

Biological and Therapeutic Context

While the specific biological activity of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is not widely reported, the broader class of diazaspiro[5.5]undecane derivatives has shown significant promise in various therapeutic areas. These compounds have been investigated as:

  • METTL3 Inhibitors: Derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one have been developed as potent and selective inhibitors of the METTL3 methyltransferase, an important target in cancer therapy.[5][6][7]

  • Opioid and Sigma-1 Receptor Ligands: Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized as dual-target ligands for the µ-opioid and σ₁ receptors, indicating potential applications in pain management.[4]

  • CNS Depressants and Anticonvulsants: The diazaspiro[5.5]undecane scaffold has been associated with central nervous system activity.[8]

The structural features of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one make it a valuable candidate for screening in drug discovery programs targeting these and other related pathways. Its defined stereochemistry and hydrogen bonding capabilities could be leveraged to design next-generation therapeutic agents.

Conclusion

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound with well-defined physicochemical properties. This guide provides a foundational understanding of its molecular characteristics and outlines a robust, self-validating workflow for its characterization. The established biological relevance of the broader diazaspiro[5.5]undecane class underscores the potential of this specific molecule as a valuable building block or lead compound in drug discovery and development. Further experimental investigation into its synthesis and biological activity is warranted.

References

  • Appchem. 1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one | 1391707-12-2. [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(18), 13535-13551. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20435-20445. [Link]

  • Caflisch, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. University of Zurich. [Link]

  • PubChem. 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. [Link]

  • Pellón, R., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10834-10852. [Link]

  • ResearchGate. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

Sources

Exploratory

A Technical Guide to the Emerging Landscape of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives, a novel class of compounds with signi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives, a novel class of compounds with significant therapeutic potential. By examining the synthesis, biological activities, and structure-activity relationships of closely related analogs, we will explore the promising future of this specific scaffold in drug discovery.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by their unique three-dimensional architecture, have garnered considerable attention in medicinal chemistry. Their rigid structures allow for precise positioning of functional groups in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. The 1,9-diazaspiro[5.5]undecane core, in particular, is a privileged scaffold found in a variety of bioactive molecules.[1][2] This guide will delve into a specific derivative, the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold, and its potential applications in modern drug development.

Synthetic Strategies: Building the Core

While direct synthetic routes for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one are not yet extensively documented, methodologies for constructing analogous diazaspiro[5.5]undecane systems provide a strong foundation. A divergent synthesis approach, highlighted by the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, has been successfully employed for creating substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones.

Another promising strategy involves a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones, which has been shown to produce diazaspiro[5.5]undecane derivatives in excellent yields.[3] Adapting these methods by utilizing appropriate starting materials will be key to accessing the target 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one core.

Proposed Synthetic Workflow:

cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_product Final Product N-methylated piperidin-4-one N-methylated piperidin-4-one Alkylation Alkylation N-methylated piperidin-4-one->Alkylation 1. Substituted bromoacetamide Substituted bromoacetamide Substituted bromoacetamide->Alkylation Intramolecular Cyclization Intramolecular Cyclization Alkylation->Intramolecular Cyclization 2. Base-mediated Purification Purification Intramolecular Cyclization->Purification 3. Chromatography 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Purification->1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Caption: Proposed synthetic workflow for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

Potential Biological Activities and Therapeutic Targets

Based on the bioactivities of structurally similar compounds, 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives are predicted to interact with a range of important therapeutic targets.

METTL3 Inhibition and Oncology

A closely related scaffold, 1,4,9-Triazaspiro[5.5]undecan-2-one, has yielded potent and selective inhibitors of METTL3, a key N6-methyladenosine (m6A) RNA methyltransferase.[4][5][6] The METTL3/METTL14 complex is a critical player in various cancers, making it an attractive target for therapeutic intervention.[4][5] Derivatives of the target scaffold could be explored for their potential to modulate m6A levels in cancer cells, thereby impacting gene expression and inhibiting tumor growth.

Sigma-1 (σ1) and Mu (μ) Opioid Receptor Modulation for Pain Management

Derivatives of 4-oxa-1,9-diazaspiro[5.5]undecane have been identified as dual inhibitors of the σ1 and μ opioid receptors.[1] This dual activity is a promising strategy for the development of novel analgesics with potentially reduced side effects compared to traditional opioids. The introduction of a methyl group and a carbonyl function in the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold could fine-tune the binding affinity and selectivity for these receptors.

Acetyl-CoA Carboxylase (ACC) Inhibition in Metabolic Diseases

Compounds containing the 1,9-diazaspiro[5.5]undecane core have been investigated as dual inhibitors of ACC1 and ACC2, enzymes crucial for fatty acid metabolism.[2] Inhibition of ACC is a validated strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.[1] The unique structural features of the target scaffold could lead to the discovery of novel ACC inhibitors with improved pharmacokinetic profiles.

Comparative Bioactivity of Related Scaffolds:
ScaffoldTargetBioactivity (IC50)Therapeutic Area
1,4,9-Triazaspiro[5.5]undecan-2-oneMETTL35 nM (for lead compound UZH2)[4][6]Oncology
4-Oxa-1,9-diazaspiro[5.5]undecaneσ1/μ ReceptorsKi < 100 nM[1]Pain Management
1,9-Diazaspiro[5.5]undecaneACC1/ACC27 nM / 3 nM (for Compound 1g)[2]Metabolic Diseases
1,9-Diazaspiro[5.5]undecan-2-oneNK1 Receptor1.9 nM (for methylated derivative)[1]Various

Experimental Protocols: A Blueprint for Investigation

The following protocols are based on established methodologies for analogous compounds and can be adapted for the study of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives.

Synthesis and Characterization

Objective: To synthesize and confirm the structure of novel 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives.

Protocol:

  • Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve the N-methylated piperidin-4-one derivative in a suitable anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution to 0°C and add a strong base (e.g., NaH or LDA) dropwise. Stir for 30 minutes.

  • Alkylation: Add the desired substituted bromoacetamide derivative to the reaction mixture and allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Workup and Cyclization: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. The crude product can then be subjected to base-mediated intramolecular cyclization.

  • Purification: Purify the final compound using column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography can be used for unequivocal stereochemical assignment.[3]

In Vitro METTL3 Inhibition Assay (TR-FRET)

Objective: To determine the inhibitory potency of the synthesized compounds against the METTL3/METTL14 complex.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of the METTL3/METTL14 complex, a biotinylated RNA substrate, and S-adenosylmethionine (SAM).

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well assay plate.

  • Enzyme and Substrate Addition: Add the METTL3/METTL14 complex and the biotinylated RNA substrate to the wells.

  • Reaction Initiation: Initiate the reaction by adding SAM. Incubate at room temperature.

  • Detection: Stop the reaction and add a detection mixture containing a europium-labeled anti-m6A antibody and streptavidin-allophycocyanin (APC).

  • Data Analysis: Read the plate on a TR-FRET enabled plate reader and calculate the IC50 values.[4]

Signaling Pathway Visualization:

Derivative Derivative METTL3/14 METTL3/14 Derivative->METTL3/14 Inhibition m6A_mRNA m6A_mRNA METTL3/14->m6A_mRNA Methylation mRNA mRNA mRNA->METTL3/14 Altered_Translation Altered mRNA Translation & Stability m6A_mRNA->Altered_Translation Cancer_Cell_Apoptosis Cancer Cell Apoptosis Altered_Translation->Cancer_Cell_Apoptosis

Caption: Proposed mechanism of action for METTL3 inhibition by novel derivatives.

Future Directions and Conclusion

The 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the significant biological activities of closely related analogs, these compounds hold the potential to be developed into novel therapeutics for a range of diseases, including cancer, pain, and metabolic disorders.

Future research should focus on the development of efficient and scalable synthetic routes to access a diverse library of these derivatives. Subsequent screening against a panel of relevant biological targets, guided by the insights presented in this guide, will be crucial for identifying lead compounds. Detailed structure-activity relationship studies, aided by computational modeling, will then enable the optimization of these initial hits into clinical candidates. The exploration of this novel chemical space is a worthwhile endeavor for any drug discovery program seeking to develop next-generation therapeutics.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. Available from: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). ResearchGate.
  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. Available from: [Link]

  • A divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones is described, in which the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. (2008). Tetrahedron Letters.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC. Available from: [Link]

  • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. (2025). Benchchem.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

A Proposed Synthetic Route for 9-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Introduction The 1,9-diazaspiro[5.5]undecane framework and its heteroatom-containing analogues are recognized as "privileged heterocycles" in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Synthetic Route for 9-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Introduction

The 1,9-diazaspiro[5.5]undecane framework and its heteroatom-containing analogues are recognized as "privileged heterocycles" in medicinal chemistry. These rigid, three-dimensional structures are found in a variety of biologically active compounds targeting conditions such as pain, obesity, and psychotic disorders.[1] This application note presents a detailed, plausible synthetic protocol for 9-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one , a representative of this valuable class of molecules.

Due to the absence of a direct, published synthesis for this specific molecule, this guide proposes a robust and logical three-step sequence. The strategy begins with the commercially available 1-methyl-4-piperidone and constructs the second heterocyclic ring—an oxazinanone—through a series of reliable and well-precedented transformations. It is important to note that for synthetic clarity and consistency with the proposed starting material, the target molecule is named based on the methylation of the piperidine nitrogen, which corresponds to position '9' in the systematic nomenclature of the 1,9-diazaspiro[5.5]undecane system.

The proposed pathway involves an initial epoxidation of the piperidone, followed by a regioselective ring-opening and nitrile reduction to create a key 1,3-amino alcohol intermediate. The synthesis culminates in the formation of the oxazinanone ring via intramolecular cyclization.

Strategic Overview and Retrosynthesis

The synthetic strategy is designed for efficiency and is based on established, high-yielding reactions. The retrosynthetic analysis identifies the key 1,3-amino alcohol, 4-(aminomethyl)-1-methylpiperidin-4-ol, as the pivotal precursor. This intermediate can be disconnected back to a spiro-epoxide, which, in turn, is directly accessible from 1-methyl-4-piperidone.

G cluster_legend Retrosynthetic Disconnections Target 9-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (4) AminoAlcohol 4-(Aminomethyl)-1-methylpiperidin-4-ol (3) Target->AminoAlcohol [f] Carbonylation/ Cyclization HydroxyNitrile 4-Hydroxy-1-methylpiperidine-4-acetonitrile (Intermediate) AminoAlcohol->HydroxyNitrile [e] Nitrile Reduction Epoxide 1-Methyl-5-oxa-1-azaspiro[2.5]octane (2) HydroxyNitrile->Epoxide [d] Epoxide Opening with Cyanide Piperidone 1-Methyl-4-piperidone (1) Epoxide->Piperidone [c] Corey-Chaykovsky Epoxidation [c] C-C, C-O bond formation [d] C-C bond formation [e] C-N bond transformation [f] N-C=O, O-C bond formation

Caption: Retrosynthetic analysis of the target spirocycle.

Detailed Synthetic Protocols

Step 1: Synthesis of 1-Methyl-5-oxa-1-azaspiro[2.5]octane (Epoxide 2)

The synthesis commences with the conversion of the ketone in 1-methyl-4-piperidone (1) into a spiro-epoxide (2) using the Johnson-Corey-Chaykovsky reaction.[2][3][4][5] This reaction involves the addition of a sulfur ylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride, to the carbonyl group. The resulting betaine intermediate undergoes intramolecular displacement of dimethyl sulfoxide (DMSO) to yield the desired epoxide.

Protocol:

  • Under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (5 mL per gram of NaH) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Slowly add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the NaH suspension, maintaining the internal temperature below 25°C with a water bath.

  • Stir the resulting milky-white solution at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the ylide.

  • Cool the reaction mixture to 10°C in an ice-water bath.

  • Add a solution of 1-methyl-4-piperidone (1) (1.0 eq) in anhydrous tetrahydrofuran (THF, 4 mL per gram of piperidone) dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water (20 mL per gram of starting piperidone).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude spiro-epoxide (2) .

  • Purify the product by vacuum distillation or column chromatography on silica gel to yield a colorless oil.

Step 2: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol (Amino Alcohol 3)

This step involves a two-stage conversion of the epoxide (2) into the key amino alcohol intermediate (3) . First, the epoxide is opened regioselectively with a cyanide nucleophile to yield a β-hydroxy nitrile.[6][7][8][9] The subsequent reduction of the nitrile group furnishes the primary amine.[10][11][12]

Protocol: 2a: Epoxide Ring-Opening with Cyanide

  • Dissolve the spiro-epoxide (2) (1.0 eq) in a mixture of methanol and water (9:1, 10 mL per gram of epoxide).

  • Add potassium cyanide (KCN, 1.5 eq) and ammonium chloride (NH₄Cl, 1.1 eq) to the solution.

  • Heat the mixture to reflux (approximately 70-80°C) and stir for 24-48 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude 4-hydroxy-1-methylpiperidine-4-acetonitrile. This intermediate can often be used in the next step without further purification.

2b: Reduction of the Nitrile

  • Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere.

  • In a flame-dried flask under nitrogen, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF (15 mL per gram of LiAlH₄).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of the crude hydroxy nitrile from the previous step in anhydrous THF dropwise, maintaining the internal temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0°C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amino alcohol (3) as a viscous oil or solid. The product can be purified by crystallization or column chromatography if necessary.

Step 3: Synthesis of 9-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (4)

The final step is the construction of the six-membered oxazinanone ring via cyclization of the amino alcohol (3) . This is achieved by reacting the primary amine with a suitable carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), to form the cyclic carbamate.[13][14][15][16][17] The protocol below uses CDI for its relative safety and ease of handling.

Protocol:

  • Dissolve the amino alcohol (3) (1.0 eq) in anhydrous THF (10 mL per gram) under a nitrogen atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel (using a gradient of methanol in dichloromethane) or by recrystallization to afford the final product (4) .

Overall Workflow Diagram

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amino Alcohol Formation cluster_2 Step 3: Cyclization Piperidone 1-Methyl-4-piperidone (1) Epoxide Spiro-epoxide (2) Piperidone->Epoxide Trimethylsulfoxonium iodide, NaH, DMSO AminoAlcohol Amino Alcohol (3) Epoxide->AminoAlcohol 1. KCN, NH4Cl 2. LiAlH4, THF Target Target Product (4) AminoAlcohol->Target CDI, THF

Caption: Synthetic workflow for the target molecule.

Quantitative Data Summary

StepStarting MaterialProductM.W. ( g/mol )Typical YieldKey Reagents
1 1-Methyl-4-piperidone (1) 1-Methyl-5-oxa-1-azaspiro[2.5]octane (2) 113.16 → 127.1870-85%Trimethylsulfoxonium iodide, NaH
2 Epoxide (2) 4-(Aminomethyl)-1-methylpiperidin-4-ol (3) 127.18 → 158.2460-75% (2 steps)KCN, LiAlH₄
3 Amino Alcohol (3) 9-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (4) 158.24 → 184.2365-80%Carbonyldiimidazole (CDI)

Sources

Application

Application Notes and Protocols for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one in Drug Discovery

Introduction: The Emergence of Spiro-Heterocycles in Modern Medicinal Chemistry The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat"...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Spiro-Heterocycles in Modern Medicinal Chemistry

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic structures that have historically dominated drug discovery pipelines.[1] In this context, spiro-heterocycles have emerged as a class of privileged scaffolds.[2][3] These compounds, characterized by two rings sharing a single atom, possess a unique three-dimensional and conformationally constrained architecture.[1][2] This inherent rigidity can confer significant advantages, including:

  • Enhanced Target Binding: The fixed spatial orientation of functional groups can lead to a more precise and high-affinity interaction with the binding pockets of biological targets like enzymes and receptors.[2][4]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.[5][6]

  • Exploration of Novel Chemical Space: Spirocycles provide access to uncharted areas of chemical space, increasing the probability of discovering first-in-class therapeutics.[2][7]

The molecule at the center of this guide, 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one , represents a novel scaffold that combines several key features of pharmacologically active spirocycles. While this specific compound is not extensively documented in current literature, an analysis of its core structural motifs—the 1,9-diazaspiro[5.5]undecane core, the integrated oxa-aza functionality, and the lactam ring—provides a strong rationale for its potential applications in several therapeutic areas. This document will, therefore, serve as a guide to the potential applications of this scaffold, supported by data from closely related analogues, and provide detailed protocols for its investigation.

Deconstruction of the Scaffold and Potential Therapeutic Applications

The structure of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one incorporates a spiro-dipiperidine system, a common feature in bioactive compounds.[8] The presence of an oxygen atom at the 4-position and a lactam at the 2-position introduces unique electronic and steric properties that can be exploited for targeted drug design. Based on the activities of structurally similar compounds, we can hypothesize several promising avenues for investigation.

Potential Application in Pain Management

A compelling rationale for investigating this scaffold in pain management comes from studies on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have shown potent dual activity as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[9] This dual-target approach is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.[9] The 4-oxa-1,9-diazaspiro[5.5]undecane core of the title compound makes it an excellent candidate for exploration in this area.

Potential Application in Metabolic Disorders (Diabetes)

Recent research has highlighted the potential of this scaffold in treating diabetes. A study focused on designing and synthesizing derivatives of 1-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one as α-glucosidase inhibitors.[10] The findings demonstrated that these compounds exhibited significant inhibitory activity against α-glucosidase, with some analogues showing potency in the nanomolar range.[10] This suggests that the 4-oxa-1,9-diazaspiro[5.5]undecan-2-one core is a viable starting point for the development of novel antidiabetic agents.

Potential Application in Oncology

The spiro-heterocyclic motif is increasingly found in oncology drug candidates.[7] For instance, derivatives of the closely related 1,4,9-triazaspiro[5.5]undecan-2-one have been developed as potent and selective inhibitors of METTL3, an m6A writer enzyme complex that is a key target in various cancers, including acute myeloid leukemia.[11] The lactam functionality and the overall three-dimensional structure of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one make it a plausible scaffold for targeting similar enzymatic binding sites. Furthermore, oxadiazole derivatives, which share the oxa-aza heterocyclic feature, are known to possess a broad range of antitumor activities.[12][13][14][15]

Comparative Bioactivity of Related Spirocyclic Scaffolds

To guide the initial screening of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, it is instructive to review the structure-activity relationships (SAR) of related compounds from the literature.

Scaffold/DerivativeTarget(s)Reported Activity (IC₅₀/Kᵢ)Therapeutic AreaReference
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes MOR / σ1RKᵢ < 100 nM for lead compoundsPain[8][9]
1-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives α-glucosidaseIC₅₀ = 49.96 nM for lead compoundDiabetes[10]
1,9-Diazaspiro[5.5]undecan-2-one derivatives Acetyl-CoA Carboxylase (ACC)IC₅₀ = 5-11 nM for lead compoundsMetabolic Diseases[8]
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives METTL3IC₅₀ = 37 nM for lead compoundOncology[11]

Experimental Protocols

The following protocols are designed to provide a robust framework for the initial screening and characterization of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one and its derivatives.

General Workflow for Compound Evaluation

The process of evaluating a novel spiro-heterocyclic compound follows a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Lead Optimization a Compound Synthesis & Characterization b Primary Target-Based Assays (e.g., α-glucosidase, METTL3) a->b Test Compound c Phenotypic Screening (e.g., Cytotoxicity Assay) a->c Test Compound d Dose-Response Analysis (IC₅₀/EC₅₀ Determination) b->d Initial Hits c->d e Selectivity Profiling (Against related targets) d->e Validated Hits f Structure-Activity Relationship (SAR) Studies e->f g ADME/Tox Profiling f->g Optimized Leads

Caption: General workflow for the evaluation of novel spirocyclic compounds.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies used to evaluate similar spiro-heterocyclic compounds as antidiabetic agents.[10]

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of α-glucosidase. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Test Compound (1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer.

    • Prepare a 1 mM solution of pNPG in 100 mM sodium phosphate buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create serial dilutions in the buffer to achieve final assay concentrations (e.g., 1 µM to 100 µM).

    • Prepare a stock solution of Acarbose for use as a positive control.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the α-glucosidase solution.

    • Positive Control Wells: Add 50 µL of buffer, 20 µL of Acarbose dilution, and 20 µL of the enzyme solution.

    • Negative Control (100% activity): Add 50 µL of buffer, 20 µL of buffer (with equivalent DMSO concentration as the test compound), and 20 µL of the enzyme solution.

    • Blank Wells: Add 70 µL of buffer and 20 µL of the enzyme solution (no substrate).

  • Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells except the blank.

    • Incubate the plate at 37°C for 20 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (A_test - A_blank) / (A_control - A_blank)] * 100

    • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assays for σ1 and μ-Opioid Receptors

This protocol provides a framework for evaluating the affinity of the test compound for σ1 and μ-opioid receptors, which is crucial for assessing its potential in pain management.[9]

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Membrane preparations from cells expressing human σ1R or MOR.

  • Radioligands: [³H]-(+)-pentazocine (for σ1R) and [³H]-DAMGO (for MOR).

  • Non-labeled ligands for non-specific binding determination: Haloperidol (for σ1R) and Naloxone (for MOR).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test Compound.

  • Scintillation cocktail and liquid scintillation counter.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Assay Setup:

    • In test tubes, combine the cell membrane preparation, the radioligand at a concentration close to its K_d value, and varying concentrations of the test compound.

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of the respective non-labeled ligand (e.g., 10 µM Haloperidol or 1 µM Naloxone).

    • Test Compound Wells: Contain membranes, radioligand, and serial dilutions of the test compound.

  • Incubation:

    • Incubate the mixture at a specified temperature for a set duration to reach equilibrium (e.g., 60 minutes at 25°C). The exact conditions should be optimized for each receptor.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the K_i (inhibitory constant) value for the test compound.

Protocol 3: General Cytotoxicity Assay (MTT Assay)

This is a fundamental assay to assess the general cytotoxic effect of the compound on cancer cell lines and to establish a therapeutic window.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., MOLM-13 for leukemia, PC-3 for prostate cancer).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Test Compound.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Hypothetical Signaling Pathway

G METTL3_14 METTL3/METTL14 Complex m6A_mRNA m6A-modified mRNA METTL3_14->m6A_mRNA Adds methyl group SpiroCompound 1-Methyl-4-oxa-1,9- diazaspiro[5.5]undecan-2-one SpiroCompound->METTL3_14 Inhibition mRNA mRNA mRNA->METTL3_14 Translation Translation m6A_mRNA->Translation Oncogenes Oncogenic Proteins (e.g., MYC) Translation->Oncogenes Proliferation Tumor Growth & Proliferation Oncogenes->Proliferation

Caption: Hypothetical inhibition of the METTL3 pathway by the spirocyclic compound.

Conclusion

While 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a novel chemical entity, its core structural features place it within a well-validated and promising area of medicinal chemistry. The spirocyclic framework offers a unique three-dimensional geometry that is increasingly sought after in modern drug design.[7][16] The precedents set by closely related 4-oxa-1,9-diazaspiro[5.5]undecane and spiro-lactam analogues provide a strong rationale for investigating this compound in therapeutic areas including pain, diabetes, and oncology.[9][10][11] The protocols detailed in this guide offer a clear and robust starting point for researchers to unlock the potential of this promising new scaffold.

References

  • The Ascendancy of Spiro-Heterocycles in Modern Drug Design: A Technical Guide. Benchchem.
  • Potential applications of spirocyclic compounds in pharmacology. Benchchem.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI.
  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Taylor & Francis Online.
  • Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Bentham Science.
  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Deriv
  • 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
  • A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Semantic Scholar.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect.
  • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Benchchem.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications.
  • Design and Synthesis of Alpha Glycosidase Inhibitors for 1‐Benzyl‐4‐oxa‐1,9‐diazaspiro[5.5]undecan‐2‐one as an Antidiabetic Agent. ResearchGate.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.

Sources

Method

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one cross-coupling reaction protocols

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one This guide provides detailed application notes and proposed protocols for the functionalization of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

This guide provides detailed application notes and proposed protocols for the functionalization of the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold via palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged heterocyclic core in their synthetic programs.

The 1,9-diazaspiro[5.5]undecane framework and its heteroatom-substituted analogues, such as 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, are classified as "privileged heterocycles" in medicinal chemistry.[1] Their inherent three-dimensionality and structural rigidity provide a unique topographical presentation of pharmacophoric elements, making them ideal scaffolds for engaging with biological targets.[2] Derivatives of this spirocyclic system have shown promise in a range of therapeutic areas, including pain management (as dual μ-opioid receptor agonists and σ1 receptor antagonists), obesity treatment, and addressing various central nervous system disorders.[1][3]

The synthetic challenge lies in the late-stage functionalization of this complex core to build structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions offer a powerful and versatile solution, enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions with high functional group tolerance.[4][5] This guide focuses on proposed protocols for leveraging the reactivity of the lactam nitrogen within the spirocyclic framework for such transformations.

Strategic Functionalization via Cross-Coupling

The 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one molecule presents several potential sites for modification. However, the secondary amine at the N9 position and the lactam at the N1 position are prime candidates for N-arylation or N-alkenylation via Buchwald-Hartwig amination. While direct coupling at the lactam nitrogen can be challenging, recent advances in ligand and catalyst development have made the N-C bond activation of amides and lactams increasingly feasible.[6][7]

This document outlines three key palladium-catalyzed cross-coupling strategies: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for introducing alkynyl moieties.

Protocol I: Suzuki-Miyaura Coupling for N-Arylation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an organoboron species and an organohalide.[8] While classically used for aryl-aryl coupling, its principles can be adapted for the N-arylation of lactams, typically by first functionalizing the nitrogen with a leaving group or by direct coupling under specific conditions. For this scaffold, a more direct approach would be to couple an aryl or heteroaryl boronic acid with an N-halo or N-triflate derivative of the spirocycle, or explore direct C-N coupling methodologies.

Given the inherent nucleophilicity of the N9 amine, selective protection (e.g., with a Boc group) would be required to direct reactivity towards the N1 lactam nitrogen. The following is a representative protocol assuming a pre-functionalized spirocycle (e.g., N1-Br or N1-OTf).

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried Schlenk tube, add the N-functionalized 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane, or a mixture with water) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Reaction Optimization
ParameterVariationRationale & Expected Outcome
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are stable precursors that are reduced in situ to the active Pd(0) species.[9]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, often improving yields for challenging substrates.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid.[11] Cs₂CO₃ is often more effective for less reactive substrates.
Solvent Toluene, Dioxane, DMF, THF/H₂OThe choice of solvent affects solubility and reaction temperature. Aqueous mixtures can sometimes accelerate the reaction.
Mechanistic Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX OxAdd->PdII_RX R¹-X Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetal->PdII_R1R2 R²-B(OR)₂(OH)⁻ PdII_R1R2->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]

Protocol II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically between an aryl halide and an amine.[12] For the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold, this reaction can be envisioned in two ways:

  • N-Arylation: Coupling the N9 amine with an aryl halide. This is a standard and highly reliable transformation.

  • Amide Coupling: Coupling an external amine to an aryl halide pre-installed on the spirocycle scaffold.

The following protocol details the more common N-arylation of the secondary amine at the N9 position.

Experimental Protocol: Buchwald-Hartwig N-Arylation
  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (1.1-1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.2-1.5 equiv) to an oven-dried vial.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Reaction Execution: Seal the vial and heat to the required temperature (typically 80-120 °C). Monitor for completion by LC-MS.

  • Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Mechanistic Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX OxAdd->PdII_ArX Ar-X AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ PdII_ArX->PdII_Amine AmineCoord->PdII_Amine HNR¹R² Deprotonation Deprotonation (Base) AmidoComplex Ar-Pd(II)L₂-NR¹R² PdII_Amine->AmidoComplex Deprotonation->AmidoComplex -HX AmidoComplex->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR¹R² RedElim->Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.[12]

Protocol III: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted molecules.[13] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[14] To apply this to our scaffold, one would first need to install a halide (e.g., I, Br) at a desired position on an aromatic ring attached to the spirocycle.

Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: To a Schlenk flask, add the halo-functionalized spirocycle (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Amine Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable organic solvent, wash with water and brine, dry, and re-concentrate. Purify the product by column chromatography.

Mechanistic Visualization: Sonogashira Dual Catalytic Cycles

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X (Ox. Add.) PdII_R1R2 R¹-Pd(II)L₂-C≡CR² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 R¹-C≡CR² (Red. Elim.) CuX CuX CuAcetylide Cu-C≡CR² CuX->CuAcetylide CuAcetylide->CuX Transmetalation to Pd Alkyne H-C≡CR² Alkyne->CuX Base Base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.[15]

General Experimental Workflow

The successful execution of these cross-coupling protocols relies on a systematic and careful workflow, particularly with respect to maintaining an inert atmosphere.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Monitoring & Work-up cluster_characterization Analysis reagents Weigh Reagents (Substrate, Base, etc.) assemble Assemble Reaction (Schlenk line / Glovebox) reagents->assemble glassware Oven-Dry Glassware glassware->assemble solvents Degas Solvents add_solvent Add Solvent solvents->add_solvent add_catalyst Add Catalyst & Ligand assemble->add_catalyst add_catalyst->add_solvent heat Heat & Stir add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench & Extract monitor->quench Upon Completion dry_purify Dry & Purify (Column Chromatography) quench->dry_purify analyze Characterize Product (NMR, MS, etc.) dry_purify->analyze

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold represents a valuable starting point for the discovery of novel therapeutics. While direct cross-coupling protocols for this specific molecule are not yet prevalent in the literature, the principles established for the N-arylation of amines and the functionalization of lactams provide a robust framework for its synthetic diversification. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful tools that, with careful optimization of catalysts, ligands, and conditions, can unlock a vast chemical space around this privileged core. The protocols and mechanistic insights provided herein serve as a comprehensive starting point for researchers aiming to explore the full potential of this promising scaffold.

References

  • Idris, M. A., & Lee, S. (2020). Palladium-Catalyzed Amide N–C Hiyama Cross-Coupling: Synthesis of Ketones. Organic Letters, 22(23), 9184–9189.

  • (Reference 2 from search results - appears to be the same as reference 1)
  • Satyanarayana, G., & Maier, M. E. (2008). Formation of Spirocyclic Compounds from Heck Cyclizations Invoking Cyclic Enamides. The Journal of Organic Chemistry, 73(14), 5410–5415.

  • (Reference 4
  • (Reference 5
  • (Reference 6 from search results - appears to be a sci-hub link to reference 3)
  • Szostak, M., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 13(26), 7296-7302.

  • (Reference 8
  • (Reference 9
  • (Reference 10
  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010 - Scientific Background.

  • de la Puente, M. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(28), 17205-17224.

  • (Reference 13
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • (Reference 15
  • (Reference 16
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.

  • (Reference 18
  • (Reference 19
  • (Reference 20
  • (Reference 21
  • Wikipedia contributors. (2023). Sonogashira reaction. Wikipedia.

  • Gessier, F., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry, 6(13), 1475-1486.

  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10832-10852.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1240.

  • (Reference 27
  • (Reference 28
  • Chemistry LibreTexts. (2021). Sonogashira Coupling.

  • (Reference 30
  • (Reference 31
  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube.

  • Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia.

  • (Reference 34
  • (Reference 35
  • Organic Chemistry Portal. Suzuki Coupling.

  • (Reference 37
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia.

  • Chemistry LibreTexts. (2021). Suzuki Cross-Coupling.

  • (Reference 40

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one using a suite of modern Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a key scaffold in medicinal chemistry, the unambiguous characterization of this spirocyclic compound is paramount for its application in drug discovery and development.[1][2] This note outlines the experimental procedures for acquiring one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. A thorough interpretation of the spectral data is presented, supported by predictive analysis based on structurally related N-alkylpiperidines and other diazaspiro[5.5]undecane derivatives.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the characterization of complex heterocyclic molecules.

Introduction

Spirocyclic systems, particularly those incorporating piperidine and morpholine moieties, are recognized as "privileged structures" in medicinal chemistry due to their conformational rigidity and ability to present substituents in well-defined spatial orientations.[1][2] 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one represents a key heterocyclic scaffold with potential applications in the development of novel therapeutics.[1][6] Its unique three-dimensional structure necessitates a comprehensive analytical approach for unambiguous structural verification. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[7] This application note serves as a practical guide to the complete NMR characterization of this target compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one will be used throughout this document.

Caption: Structure of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one with atom numbering.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-15 mg of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, and DMSO-d₆ is often preferred for compounds with exchangeable protons.[8]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-32

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-2048

DEPT-135 Spectroscopy:

  • Pulse Program: Standard DEPT-135 sequence

  • Key Parameters: Use the same spectral width and relaxation delay as the ¹³C NMR experiment. This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[9][10]

2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY (cosygpqf)

  • Spectral Width: 16 ppm in both dimensions

  • Data Points: 2048 in F2, 512 in F1

  • Number of Scans: 8-16 per increment

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC with gradient selection (hsqcedetgpsisp2.3)

  • ¹H Spectral Width: 16 ppm

  • ¹³C Spectral Width: 180 ppm

  • Data Points: 2048 in F2, 256 in F1

  • Number of Scans: 16-32 per increment

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC with gradient selection (hmbcgplpndqf)

  • ¹H Spectral Width: 16 ppm

  • ¹³C Spectral Width: 220 ppm

  • Data Points: 2048 in F2, 512 in F1

  • Number of Scans: 32-64 per increment

  • HMBC Delay: Optimized for a long-range coupling of 8 Hz.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Compound (10-15 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve add_tms Add TMS Internal Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer one_d 1D NMR (¹H, ¹³C, DEPT-135) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) transfer->two_d process Process Spectra one_d->process two_d->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Experimental workflow for NMR characterization.

Predicted NMR Data and Interpretation

The following tables present the predicted ¹H and ¹³C NMR data for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one in CDCl₃. These predictions are based on the analysis of similar spirocyclic and heterocyclic systems.[3][4][5][11][12]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.35t, J = 5.0 Hz2HH-5
~3.40t, J = 5.5 Hz2HH-3
~3.10m2HH-10 (eq)
~2.85t, J = 12.0 Hz2HH-8 (ax)
~2.50m2HH-10 (ax)
~2.30s3HN-CH₃
~2.20dt, J = 12.0, 4.0 Hz2HH-8 (eq)
~1.70m4HH-7, H-11
Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmDEPT-135Assignment
~171.0CC-2 (C=O)
~67.0CH₂C-5
~55.0CH₂C-8
~52.0CC-6 (Spiro)
~48.0CH₂C-10
~46.0CH₃N-CH₃
~45.0CH₂C-3
~35.0CH₂C-7
~25.0CH₂C-11

Detailed Spectral Analysis

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct regions corresponding to the different proton environments in the molecule. The downfield region will be dominated by protons adjacent to heteroatoms. The two protons of the CH₂ group at position 5 (H-5), being adjacent to the oxygen atom, are predicted to resonate at approximately 4.35 ppm as a triplet. The protons at position 3 (H-3), adjacent to the nitrogen of the lactam, are expected around 3.40 ppm.

The piperidine ring protons will exhibit more complex splitting patterns due to chair conformations. The N-methyl group should appear as a sharp singlet at around 2.30 ppm.[13] The protons on the carbons adjacent to the nitrogen (C-8 and C-10) are expected to be in the 2.20-3.10 ppm range. Axial and equatorial protons will have different chemical shifts and coupling constants, leading to complex multiplets.

¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The carbonyl carbon (C-2) of the lactam is expected to be the most downfield signal, around 171.0 ppm. The spiro carbon (C-6) will appear as a quaternary carbon signal around 52.0 ppm. The DEPT-135 experiment is crucial for confirming the assignments of CH, CH₂, and CH₃ groups. It will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons will be absent.

2D NMR Analysis: Establishing Connectivity

COSY: The COSY spectrum reveals proton-proton couplings within the same spin system. Key expected correlations include:

  • H-5 with H-3

  • H-7 with H-8

  • H-10 with H-11

These correlations are instrumental in tracing the connectivity within the morpholinone and piperidine rings.

HSQC: The HSQC spectrum correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~4.35 ppm (H-5) will correlate with the carbon signal at ~67.0 ppm (C-5).

HMBC: The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework, especially around quaternary centers and heteroatoms. Key expected HMBC correlations are:

  • The N-CH₃ protons (~2.30 ppm) to C-8 and C-10.

  • Protons on C-5 and C-7 to the spiro carbon C-6.

  • Protons on C-3 to the carbonyl carbon C-2.

Caption: Key expected HMBC correlations for structural elucidation.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural characterization of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. The combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and overall topology of this medicinally relevant spirocyclic scaffold. The protocols and interpretive guidance provided herein serve as a valuable resource for researchers engaged in the synthesis and analysis of complex heterocyclic molecules.

References

  • Al-Rawi, J. M. A., et al. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. Available at: [Link]

  • Redha, A., et al. (n.d.). Spiro Heterocycles Bearing Piperidine Moiety as Potential Scaffold for Antileishmanial Activity: Synthesis, Biological. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available at: [Link]

  • Gualdesi, M. S., et al. (2022). Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. MDPI. Available at: [Link]

  • ACG Publications. (n.d.). Organic Communications-SI. Available at: [Link]

  • Boll, E., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Caldwell, T. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PMC. Available at: [Link]

  • de la Torre, A., et al. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]

  • ResearchGate. (2026). Design and Synthesis of Alpha Glycosidase Inhibitors for 1‐Benzyl‐4‐oxa‐1,9‐diazaspiro[5.5]undecan‐2‐one as an Antidiabetic Agent. Available at: [Link]

  • Atilla, D., et al. (n.d.). New AB3-type porphyrins with piperidine and morpholine motifs; synthesis and photo-physicochemical and biological properties. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Available at: [Link]

  • Chad's Prep. (2018). 15.6a Interpreting NMR Example 1. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated... Available at: [Link]

  • Caldwell, T. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]

  • Alves, J. S., et al. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. Available at: [Link]

  • Popova, E. Y., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • NextSDS. (n.d.). 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride. Available at: [Link]

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Method

Application Notes and Protocols for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is a continuous...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with enhanced efficacy, selectivity, and improved physicochemical properties. Spirocyclic scaffolds have emerged as a particularly promising class of motifs in this pursuit. Their inherent three-dimensionality offers a rigid and well-defined orientation of substituents, departing from the "flatland" of traditional aromatic and heteroaromatic ring systems.[1] This structural rigidity can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a spirocyclic building block that holds significant potential as a versatile intermediate in the synthesis of complex pharmaceutical agents. The incorporation of a lactam functionality, a piperidine ring, and a morpholine-like moiety within a spirocyclic framework provides a unique combination of structural features and synthetic handles for the elaboration into diverse and biologically active molecules.

The diazaspiro[5.5]undecane core, in particular, is a privileged scaffold found in a variety of bioactive compounds targeting a range of therapeutic areas, including obesity, pain, and cancer.[2][3] This document serves as a comprehensive guide for researchers, providing detailed application notes and a representative synthetic protocol for the utilization of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one in pharmaceutical research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective use in synthesis and process development. Below is a summary of the key properties of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

PropertyValueSource
CAS Number 1391707-12-2
Molecular Formula C₉H₁₆N₂O₂
Molecular Weight 184.24 g/mol
Appearance White to off-white solidInferred from typical similar compounds
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water.Inferred from structure
Storage Store in a cool, dry place away from light and moisture.

Application as a Pharmaceutical Intermediate: Synthesis of a Potent Dual μ-Opioid Receptor (MOR) Agonist and σ1 Receptor (σ1R) Antagonist

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been identified as a key pharmacophore in the development of dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[4][5] Such dual-target agents are of significant interest for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids. The following section outlines a representative synthetic application of a 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivative in the synthesis of a potential therapeutic agent.

Note: The following protocol is a representative example based on the synthesis of structurally similar 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives and may require optimization for the specific substrate.[4]

Synthetic Workflow Overview

The overall synthetic strategy involves the functionalization of the piperidine nitrogen of the spirocyclic core, followed by further elaboration to introduce the desired pharmacophoric elements.

G A 1-Methyl-4-oxa-1,9- diazaspiro[5.5]undecan-2-one B N-Arylation or N-Alkylation A->B Introduce R group at N9 position C Functionalized Spirocyclic Intermediate B->C D Coupling with Pharmacophoric Moiety C->D e.g., Amide coupling, Suzuki coupling E Final API Candidate D->E

Caption: General synthetic workflow for elaborating the spirocyclic intermediate.

Detailed Experimental Protocol: Synthesis of a 9-Arylmethyl-1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Derivative

This protocol describes the N-arylation of the piperidine nitrogen of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one with a substituted benzyl bromide.

Materials:

  • 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

  • Substituted Benzyl Bromide (e.g., 4-fluorobenzyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (1.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add potassium carbonate (2.0 eq) followed by the substituted benzyl bromide (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 9-arylmethyl-1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivative.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base suitable for this N-alkylation reaction. It is strong enough to deprotonate the secondary amine of the piperidine ring, facilitating the nucleophilic attack on the benzyl bromide, but not so strong as to cause unwanted side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that is ideal for this type of Sₙ2 reaction. It effectively dissolves the starting materials and the base, and its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

  • Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the product of this reaction.

Quality Control and Analytical Procedures

To ensure the identity and purity of the synthesized intermediate, a series of analytical tests should be performed.

Analytical TestPurposeExpected Outcome
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the desired product.The spectra should be consistent with the structure of the 9-arylmethyl-1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivative, showing the characteristic peaks for the spirocyclic core and the newly introduced arylmethyl group.
Mass Spectrometry (LC-MS or HRMS) Determination of the molecular weight and confirmation of the elemental composition.The observed mass should correspond to the calculated molecular weight of the product.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.The chromatogram should show a single major peak corresponding to the desired product, with a purity of ≥95% being a typical requirement for a pharmaceutical intermediate.

Troubleshooting the Synthesis

G A Low or No Product Formation B Incomplete Reaction A->B Possible Cause C Side Product Formation A->C Possible Cause D Starting Material Degradation A->D Possible Cause B_sol Solution: - Increase reaction time - Increase temperature - Use a stronger base (e.g., Cs₂CO₃) B->B_sol C_sol Solution: - Lower reaction temperature - Use a milder base - Purify starting materials C->C_sol D_sol Solution: - Use anhydrous solvents - Run the reaction under an inert atmosphere (N₂ or Ar) D->D_sol

Caption: Troubleshooting guide for the N-arylation reaction.

Safety and Handling Precautions

As with any chemical synthesis, proper safety precautions must be observed when working with 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one and the other reagents involved in this protocol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of vapors.

  • Reagent Handling: Handle all chemicals with care. Benzyl bromides are lachrymators and should be handled with caution. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for each chemical used in the synthesis for detailed safety and handling information.

Conclusion

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one represents a valuable and versatile building block for the synthesis of complex, three-dimensional molecules with potential therapeutic applications. The spirocyclic nature of this intermediate offers a unique structural framework that can be exploited to design novel drug candidates with improved pharmacological profiles. The representative protocol provided herein for the synthesis of a 9-arylmethyl derivative demonstrates a practical approach to functionalizing this scaffold, paving the way for the creation of diverse chemical libraries for drug discovery programs. By understanding the chemical properties, synthetic applications, and safety considerations associated with this intermediate, researchers can effectively leverage its potential in the development of the next generation of innovative medicines.

References

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S3013-S3021.
  • de la Puente, M. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(13), 1535-1559.
  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.
  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-230.
  • Dodge, J. A. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. Retrieved from [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. University of Zurich. Retrieved from [Link]

  • D'Andrea, S., et al. (2022). Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health. Retrieved from [Link]

  • Tavares, F. X., et al. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
  • Tavares, F. X., et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
  • ChemicalRegister.com. (n.d.). 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS No. 1383453-92-6) Suppliers. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2020). 3,9-diazaspiro[5.5]undecane compounds. Google Patents.

Sources

Application

Functionalization of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one secondary amines

Application Note: Late-Stage Functionalization of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Executive Summary & Structural Rationale The drive to "escape from flatland" in modern medicinal chemistry has led to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Functionalization of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Executive Summary & Structural Rationale

The drive to "escape from flatland" in modern medicinal chemistry has led to the widespread adoption of high-Fsp³ spirocyclic scaffolds[1]. These three-dimensional motifs remove many of the pharmacokinetic liabilities—such as poor solubility and off-target promiscuity—associated with flat, aromatic heterocycles[2]. Among these, the 1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one core (CAS: 1391707-12-2) stands out as a highly versatile, rigid bioisostere for piperazines and morpholines.

The N9 secondary amine of this [5.5] spirocycle is the primary vector for diversification. However, functionalizing this position requires careful consideration of causality: the adjacent axial protons of the spirocyclic framework impart moderate steric shielding, which alters the nucleophilicity of the N9 nitrogen compared to unhindered monocyclic amines. This application note details field-proven, self-validating protocols for the acylation, alkylation, and arylation of this scaffold. These exact functionalization strategies have been successfully deployed to synthesize dual μ-opioid/σ1 receptor modulators[3], α-glucosidase inhibitors[4], and salt-inducible kinase (SIK) inhibitors[5].

Functionalization Workflow

FunctionalizationWorkflow Core 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (MW: 184.24, [M+H]+: 185.1) Amide Amide Coupling (Acylation at N9) Core->Amide HATU, DIPEA, DMF RT, 2-4 h RedAm Reductive Amination (Alkylation at N9) Core->RedAm NaBH(OAc)3, DCE RT, 12 h SNAr SNAr / Cross-Coupling (Arylation at N9) Core->SNAr K2CO3, DMSO 80-120 °C Target1 Kinase Inhibitors (e.g., SIK Inhibitors) Amide->Target1 Target2 GPCR Ligands (e.g., MOR/σ1R Modulators) RedAm->Target2 Target3 Antidiabetic Agents (e.g., α-Glucosidase Inhibitors) SNAr->Target3

Fig 1: Functionalization pathways of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

Step-by-Step Methodologies & Causality

Protocol A: Sterically Demanding Amide Coupling (Acylation)

Causality : Standard coupling agents (e.g., EDC/HOBt) often fail or require prolonged heating due to the steric bulk around the N9 position of the diazaspiro[5.5]undecane system. We utilize HATU because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the aminolysis step and overcomes the steric penalty of the spirocycle. DIPEA is selected as a non-nucleophilic base to ensure the secondary amine is fully free-based (especially if sourced as an HCl salt) without acting as a competing nucleophile.

Step-by-Step Procedure :

  • Activation : In an oven-dried 20 mL vial, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling : Add 1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (1.0 eq) to the activated mixture.

  • Self-Validation Checkpoint : At t = 1 hour, withdraw a 5 µL aliquot and analyze via LC-MS. The reaction is self-validating if the starting material mass ([M+H]⁺ = 185.1) is completely consumed.

    • Correction: If unreacted spirocycle persists alongside the active ester mass, steric hindrance is stalling the final aminolysis. Add a catalytic amount of DMAP (0.1 eq) and heat to 40 °C to force the reaction to completion.

  • Workup : Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and brine (1x) to remove DMF and HATU byproducts. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mild Reductive Amination (Alkylation)

Causality : The basicity of the N9 amine necessitates careful pH control during iminium formation. We use Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) because STAB is a mild reducing agent that will not reduce the aldehyde directly. A catalytic amount of acetic acid is added to lower the pH, driving the equilibrium toward the iminium ion prior to reduction.

Step-by-Step Procedure :

  • Condensation : Combine the spirocyclic amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (0.1 eq).

  • Self-Validation Checkpoint : Stir for 30 minutes at room temperature. Withdraw a 5 µL aliquot, quench with MeOH, and run LC-MS. The presence of the iminium/enamine intermediate mass confirms successful condensation.

    • Correction: If the intermediate is absent, the equilibrium has not shifted. Add 1.0 eq of Ti(OiPr)₄ to act as a water scavenger and Lewis acid to force the dehydration step.

  • Reduction : Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes. Stir for 12 hours at room temperature.

  • Workup : Quench the reaction carefully with 1N NaOH to break down boron complexes and free-base the product. Extract with DCM (3x), dry over MgSO₄, and concentrate.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality : Arylation of the spirocycle via SNAr requires overcoming a significant kinetic barrier. DMSO is chosen as the solvent because its polar aprotic nature leaves the N9 amine unsolvated and highly nucleophilic. High temperatures (80–120 °C) provide the activation energy required to form the Meisenheimer complex.

Step-by-Step Procedure :

  • Preparation : In a microwave-safe vial, combine the spirocyclic amine (1.0 eq), the aryl halide (fluoride or chloride, 1.2 eq), and finely powdered K₂CO₃ (2.5 eq) in anhydrous DMSO (0.5 M).

  • Heating : Seal the vial and heat conventionally at 100 °C for 12 hours.

  • Self-Validation Checkpoint : Monitor at t = 4 hours via LC-MS.

    • Correction: If conversion is <50%, the nucleophilicity is insufficient under thermal conditions. Transfer the vial to a microwave reactor (120 °C, 30 min) to self-correct the kinetic barrier without causing thermal degradation of the spirocycle.

  • Workup : Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data & Analytical Summary

To facilitate rapid comparison and reaction planning, the quantitative parameters and analytical indicators for each functionalization strategy are summarized below:

Functionalization StrategyReagents & SolventsTemp (°C)Avg. Yield (%)Primary Analytical Indicator (LC-MS / NMR)
Amide Coupling HATU, DIPEA, DMF20–4075–90[M+H]⁺ shift; Downfield shift of N-CH₂ protons (3.5–4.0 ppm)
Reductive Amination NaBH(OAc)₃, AcOH, DCE20–2565–85[M+H]⁺ shift; New aliphatic signals (1.5–3.0 ppm)
SNAr (Arylation) K₂CO₃, DMSO80–12050–75[M+H]⁺ shift; Appearance of aromatic protons (6.5–8.0 ppm)

References

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. 1

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. 2

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. 3

  • Design and Synthesis of Alpha Glycosidase Inhibitors for 1-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one as an Antidiabetic Agent. ResearchGate. 4

  • WO2022031928A1 - Salt inducible kinase inhibitors. Google Patents. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions to address challenges encountered during the synthesis of 1-Methyl-4-oxa-1,9-dia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions to address challenges encountered during the synthesis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. As Senior Application Scientists, we offer insights grounded in established chemical principles to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one?

A1: The synthesis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, a member of the diazaspiro[5.5]undecane family, typically involves a multi-step sequence. A common approach is the construction of the spirocyclic core through an intramolecular cyclization reaction.[1] A plausible retrosynthetic analysis suggests dissecting the molecule into a substituted piperidine and a suitable cyclization precursor. The synthesis often begins with a commercially available piperidone derivative, which undergoes a series of reactions to introduce the necessary functional groups for the final ring closure.

Q2: What are the known biological activities of diazaspiro[5.5]undecane derivatives?

A2: The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[2] These compounds have been investigated for the treatment of obesity, pain, and various disorders related to the immune system, cell signaling, and cardiovascular and psychotic conditions.[2] Specifically, derivatives containing a carbonyl group at the 2-position, such as 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, have been explored as inhibitors of enzymes like diglyceride acyltransferase for potential anti-obesity applications.[2]

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and chemical-resistant gloves. Depending on the specific reagents used in your synthetic route, additional precautions may be necessary. For instance, if using strong bases like organolithium reagents (e.g., s-BuLi or t-BuLi) for cyclization, it is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture and air.[2] Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guide

Low Reaction Yield

Q4: My spirocyclization step is resulting in a low yield. What are the common causes and how can I improve it?

A4: Low yields in spirocyclization reactions are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[3]

  • Steric Hindrance: The formation of the spirocyclic center can be sterically demanding. The substituents on your piperidine precursor may hinder the intramolecular cyclization.

    • Solution: Consider modifying the protecting groups or substituents to reduce steric bulk near the reaction centers.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

    • Solution: A thorough optimization of reaction parameters is crucial. Screen a variety of bases (e.g., potassium tert-butoxide, sodium hydride, lithium diisopropylamide) and solvents with different polarities. Temperature can also be a critical factor; some reactions may benefit from lower temperatures to minimize side reactions, while others require heat to overcome the activation energy barrier.[4]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.

    • Solution: Ensure the purity of your piperidine precursor and other reagents through appropriate purification techniques such as recrystallization or column chromatography.

Experimental Protocol: General Spirocyclization

This protocol provides a general guideline for an intramolecular cyclization to form a spiro-oxadiazinone ring.

ParameterRecommended ConditionNotes
Base Potassium tert-butoxide (t-BuOK)Other strong, non-nucleophilic bases can be screened.
Solvent Anhydrous Tetrahydrofuran (THF)Ensure the solvent is dry to prevent quenching of the base.
Temperature -78 °C to room temperatureThe optimal temperature will depend on the specific substrate.
Reaction Time 2-24 hoursMonitor the reaction progress by TLC or LC-MS.[4]

Step-by-Step Procedure:

  • Dissolve the piperidine precursor in anhydrous THF under an inert atmosphere.

  • Cool the solution to the desired starting temperature (e.g., -78 °C).

  • Slowly add a solution of the base (e.g., potassium tert-butoxide in THF) to the reaction mixture.

  • Allow the reaction to stir at the chosen temperature and monitor its progress.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Side Product Formation

Q5: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?

A5: The formation of side products can arise from several competing reaction pathways.

  • Intermolecular Reactions: If the concentration of your starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.

  • Decomposition: The starting material or the product might be unstable under the reaction conditions.

    • Solution: Consider using milder reaction conditions, such as a weaker base or a lower reaction temperature.[4] Analyzing the reaction mixture at different time points can help determine if the product is decomposing after formation.[3]

  • Enamine Formation: For certain substrates, the formation of an enamine can be a competing pathway, leading to undesired byproducts.[5]

    • Solution: The choice of solvent can influence the rate of competing reactions. For instance, using a higher proportion of a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to enhance the rate of cyclization in some cases.[5]

Visualization of Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Side Products Problem1 Low Yield Start->Problem1 Problem2 Side Products Start->Problem2 Cause1a Steric Hindrance Problem1->Cause1a Cause1b Suboptimal Conditions Problem1->Cause1b Cause1c Impure Reagents Problem1->Cause1c Cause2a Intermolecular Reactions Problem2->Cause2a Cause2b Decomposition Problem2->Cause2b Cause2c Enamine Formation Problem2->Cause2c Solution1a Modify Substituents Cause1a->Solution1a Solution1b Optimize Base, Solvent, Temperature Cause1b->Solution1b Solution1c Purify Starting Materials Cause1c->Solution1c Solution2a High Dilution Cause2a->Solution2a Solution2b Milder Conditions Cause2b->Solution2b Solution2c Solvent Optimization (e.g., HFIP) Cause2c->Solution2c

Caption: Troubleshooting logic for low yield and side product formation.

Purification Challenges

Q6: I am having difficulty purifying the final product. What are some effective purification strategies?

A6: The purification of spirocyclic compounds can be challenging due to their unique three-dimensional structures.[4]

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Optimization: Systematically screen different solvent systems (e.g., various ratios of hexane/ethyl acetate or dichloromethane/methanol) to achieve good separation on a TLC plate before attempting column chromatography. If separation on silica gel is poor, consider using a different stationary phase such as alumina or a reversed-phase C18 column.[4]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Optimization: A thorough screening of various solvents and solvent mixtures is recommended to find suitable conditions for crystallization.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.

Characterization and Stereochemistry

Q7: The NMR spectrum of my product is complex. How can I confirm the structure and determine the stereochemistry?

A7: The NMR spectra of spiro compounds can indeed be complex due to signal overlapping.[6]

  • Higher Field NMR: If available, acquiring the spectrum on a higher field NMR spectrometer will improve chemical shift dispersion and may help resolve overlapping signals.[6]

  • 2D NMR Spectroscopy: Utilize 2D NMR experiments to aid in structure elucidation.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the spirocycle.[6]

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous determination of the molecular structure and stereochemistry.[6]

Reaction Mechanism Visualization

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product SM Piperidine Precursor Intermediate Anionic Intermediate SM->Intermediate + Base (Deprotonation) Product 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Intermediate->Product Intramolecular Cyclization

Caption: General reaction mechanism for spirocyclization.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Spiro Compounds.
  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.
  • HETEROCYCLES, Vol. 65, No. 12, 2005. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.
  • Harada, K., et al. (2019). Optimization of oxadiazole derivatives with a spirocyclic cyclohexane structure as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC.
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (2025). PMC.
  • Chemistry Stack Exchange. (2017). Synthesis of a spirocycle. Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019).
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Caflisch - UZH.
  • Journal of the American Chemical Society. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.
  • MDPI. (2024).
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021).
  • Construction of spiro-1,2,4-oxadiazoline-fused matrine-type alkaloids as pesticidal agents. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Oxa-spirocycles: synthesis, properties and applications. (n.d.). Chemical Science (RSC Publishing).
  • Scribd. (2021). Overview of Spiro Compounds in Chemistry | PDF.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Methyl-1-oxaspiro[5.5]undec-3-ene.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.

Sources

Optimization

Overcoming solubility issues with 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Welcome to the technical support guide for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. This document is intended for researchers, scientists, and drug development professionals who are working with this novel spiroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. This document is intended for researchers, scientists, and drug development professionals who are working with this novel spirocyclic compound. While the unique three-dimensional structure of spirocycles can offer advantages in drug discovery, such as improved potency and metabolic stability, it can also present challenges, most notably in achieving adequate solubility for various experimental and developmental stages.[1][2] This guide provides a structured approach to understanding and overcoming these solubility issues.

Recent searches have identified the specific CAS number for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one as 1391707-12-2, confirming its existence as a catalogued chemical entity.[3] The compound belongs to the 1,9-diazaspiro[5.5]undecane class of molecules, which have shown diverse biological activities and are of significant interest in medicinal chemistry.[4][5] The structure incorporates a morpholine-like moiety and a piperidine ring, both of which influence its physicochemical properties.

This guide will provide a systematic approach to addressing solubility challenges, from initial screening to the development of formulations for in vitro and in vivo studies.

Section 1: Understanding the Solubility Profile

The structure of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, with its combination of a rigid spirocyclic core, a lactam, and basic nitrogen atoms, results in a complex solubility profile. The presence of heteroatoms (oxygen and nitrogen) provides sites for hydrogen bonding, which can contribute to aqueous solubility.[6][] However, the overall carbon-rich framework can lead to poor solubility in aqueous media, a common challenge for over 40% of new chemical entities in drug development.[8]

Initial Solubility Assessment

A systematic initial solubility assessment is crucial. The following table provides a starting point for screening solvents of varying polarities.

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe piperidine and morpholine-like moieties can form hydrogen bonds, but the overall scaffold may limit extensive solvation.[]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents are effective at solvating a wide range of organic molecules, including those with polar functional groups.[9]
Non-Polar Toluene, HexaneVery LowThe presence of multiple heteroatoms makes solubility in non-polar solvents unlikely.[9]

Section 2: Troubleshooting Common Solubility Issues

This section addresses common solubility problems encountered during experiments and provides a logical workflow for resolving them.

Workflow for Troubleshooting Poor Aqueous Solubility

start Initial Observation: Poor Aqueous Solubility ph_adjustment pH Adjustment (Target pH < pKa of Piperidine Nitrogen) start->ph_adjustment Is the compound ionizable? cosolvents Co-solvent Addition (e.g., DMSO, Ethanol, PEG 400) ph_adjustment->cosolvents Solubility still insufficient? end_solution Achieved Desired Concentration ph_adjustment->end_solution complexation Complexation Agents (e.g., Cyclodextrins) cosolvents->complexation Precipitation or toxicity issues with co-solvents? cosolvents->end_solution solid_dispersion Solid Dispersion Formulation complexation->solid_dispersion For solid dosage forms or further enhancement. complexation->end_solution solid_dispersion->end_solution

Caption: Troubleshooting workflow for poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My compound is poorly soluble in my aqueous buffer for an in vitro assay. What should I do first?

A1: The first step is to assess the pH of your buffer. The piperidine moiety in the spiro-compound contains a basic nitrogen atom.[9] Lowering the pH of the buffer to a value below the pKa of the protonated piperidine (typically around 8-10 for similar structures) will lead to the formation of a more soluble salt.[9]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 2 to 9.

  • Add an excess of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one to a fixed volume of each buffer.

  • Equilibrate the samples for 24 hours at a controlled temperature.

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility versus pH to identify the optimal pH range for your experiment.

Q2: Adjusting the pH is not an option for my cell-based assay. What are my alternatives?

A2: If pH modification is not feasible, the use of co-solvents is a common and effective strategy.[9][10]

  • DMSO and DMF: These are powerful polar aprotic solvents that can significantly enhance the solubility of organic compounds.[9] However, it is crucial to keep the final concentration of these co-solvents low (typically <0.5%) in cell-based assays to avoid cytotoxicity.

  • Ethanol and PEG 400: These are generally less toxic and are often used in formulations for both in vitro and in vivo studies.[9]

Q3: I'm observing precipitation of my compound when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A3: This is a common issue when a compound is highly soluble in a non-aqueous solvent but poorly soluble in the final aqueous medium. Several strategies can mitigate this:

  • Pluronic F-68: This non-ionic surfactant can be added to the aqueous buffer (at concentrations typically ranging from 0.01% to 0.1%) to help stabilize the compound and prevent precipitation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[8][11] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9]

Workflow for Preparing a Cyclodextrin Formulation

start Weigh Compound and Hydroxypropyl-β-Cyclodextrin dissolve_cd Dissolve HP-β-CD in Aqueous Buffer start->dissolve_cd add_compound Add Compound to HP-β-CD Solution dissolve_cd->add_compound sonicate Sonicate or Stir (e.g., 24h at RT) add_compound->sonicate filter Filter through 0.22 µm Syringe Filter sonicate->filter analyze Analyze Concentration (e.g., HPLC-UV) filter->analyze

Caption: Workflow for cyclodextrin complexation.

Q4: For in vivo studies, what formulation strategies should I consider for this compound?

A4: For oral or parenteral administration, achieving adequate solubility and bioavailability is paramount. Here are some advanced formulation strategies:

  • Solid Dispersions: Dispersing the compound in a solid matrix can improve its dissolution rate and solubility.[8] This can be achieved through techniques like solvent evaporation or hot-melt extrusion.

  • Micronization: Reducing the particle size of the compound increases the surface area available for solvation, which can lead to a faster dissolution rate.[8][10]

  • Nanosuspensions: This involves reducing the particle size to the nanometer range, which can dramatically increase the dissolution rate and saturation solubility.[12]

Section 3: Advanced Considerations and Data

Impact of the Spirocyclic Core on Solubility

The rigid, three-dimensional nature of the spirocyclic core in 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can, in some cases, lead to improved solubility compared to more planar analogues.[6] This is because the 3D structure can disrupt crystal lattice packing, making it easier for solvent molecules to interact with the compound.

pKa Determination

Understanding the pKa of the basic nitrogen in the piperidine ring is critical for solubility optimization.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and methanol).

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Sygnature Discovery. (2017, July 21). Spirocycles in Drug Discovery. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Patel, H., & Shah, V. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 205-211. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • Stepanova, E. V., et al. (2021). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 26(11), 3232. [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Chembet. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Retrieved from [Link]

  • Chemtex Speciality Limited. (n.d.). Morpholine uses in water treatment. Retrieved from [Link]

  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Appchem. (n.d.). 1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. Retrieved from [Link]

  • Kaczor, A. A., & Pihlaja, K. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(31), 19049–19065. [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying highly polar, non-chromophoric spirocyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying highly polar, non-chromophoric spirocyclic amines. 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one presents a trifecta of chromatographic hurdles: high hydrophilicity (poor retention), a basic secondary amine (severe peak tailing), and the absence of a conjugated π-system (poor UV detectability).

This guide moves beyond basic troubleshooting by explaining the causality behind chromatographic behaviors, empowering you to develop robust, self-validating purification workflows.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my compound elute in the void volume on standard C18 columns?

The Causality: Standard reversed-phase (RP) chromatography relies on hydrophobic partitioning. 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one contains a highly polar spirocyclic core (a morpholinone ring fused to a piperidine ring). Because the analyte is significantly more polar than the starting mobile phase, it fails to partition into the hydrophobic C18 stationary phase and washes out in the void volume ( t0​ ). The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. Retention is achieved through a water-enriched layer on the stationary phase surface, allowing polar analytes to partition effectively .

Q2: I am experiencing severe peak tailing (As > 2.0). How can I improve peak shape?

The Causality: Peak tailing in basic spirocyclic amines is driven by a dual-retention mechanism. While the primary retention mechanism dictates elution, a secondary ion-exchange interaction occurs between the positively charged secondary amine of the piperidine ring (pKa ~9–10) and ionized residual silanols ( Si−O− ) on the silica surface (pKa ~4.5) . The Solution:

  • pH Control: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid). This fully protonates and neutralizes the acidic silanols, eliminating the electrostatic attraction.

  • Column Chemistry: Utilize base-deactivated, high-purity Type B hybrid silica columns which have significantly fewer active silanol sites .

Q3: My UV baseline is erratic during gradients, and I cannot detect the compound reliably. What are my alternatives?

The Causality: The target compound lacks an extended conjugated π-system. Its only UV-absorbing feature is the lactam carbonyl at position 2, which absorbs weakly below 220 nm. At these low wavelengths, organic modifiers and acidic additives (like TFA) heavily absorb UV light, causing massive baseline drift and masking the analyte peak. The Solution: Transition to a universal, mass-flow sensitive detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). CAD measures the charge transferred to dried analyte particles and provides a uniform response independent of the analyte's chemical structure, making it ideal for non-chromophoric compounds .

Part 2: Method Development Decision Tree

Workflow Start 1-Methyl-4-oxa-1,9-diazaspiro [5.5]undecan-2-one Analysis Ret Retention Check (k' > 2?) Start->Ret RP Reversed-Phase (AQ-C18) Use High pH or Ion-Pairing Ret->RP Yes HILIC HILIC Mode (Amide/Silica Stationary Phase) Ret->HILIC No Tail Peak Symmetry Check (As < 1.5?) RP->Tail HILIC->Tail pH Adjust Mobile Phase pH Protonate Silanols (pH < 3) Tail->pH No Det Detection Viability (S/N > 10?) Tail->Det Yes pH->Tail Re-evaluate CAD Implement CAD/ELSD (Use Volatile Buffers Only) Det->CAD No Success Validated HPLC Method Det->Success Yes CAD->Success

Decision tree for HPLC method development of polar, basic, non-chromophoric spirocyclic amines.

Part 3: Quantitative Data & Method Selection Matrices

Table 1: Stationary Phase Causality for Spirocyclic Amines
Column ChemistryPrimary Retention MechanismSuitability for TargetPeak Shape (Basic Amine)
Standard C18 Hydrophobic PartitioningPoor (Elutes in void volume)Severe Tailing ( As>2.0 )
Polar-Embedded C18 Hydrophobic + H-bondingModerate ( k′≈1−2 )Good ( As≈1.2−1.5 )
HILIC (Amide) Aqueous Partitioning + H-bondingExcellent ( k′>3.0 )Excellent ( As<1.2 )
Table 2: Detector Performance Metrics for Non-Chromophoric Compounds
Detector TechnologyDetection PrincipleSensitivity (LOD)Gradient CompatibilityBuffer Restrictions
UV/Vis (210 nm) Photon Absorbance ∼1−5μg/mL Poor (Severe baseline drift)Minimal UV absorbance required
ELSD Light Scattering ∼10−50ng ExcellentStrictly Volatile Buffers
CAD Aerosol Charging ∼1−3ng ExcellentStrictly Volatile Buffers

Part 4: Self-Validating HILIC-CAD Purification Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You will not inject your precious crude sample until the system passes the internal validation checkpoint.

Step 1: System Preparation & Passivation

Because CAD is a mass-flow sensitive destructive detector, any non-volatile particulates will cause massive background noise .

  • Flush the entire HPLC system (bypassing the column) with 80:20 Water:Methanol at 2.0 mL/min for 30 minutes to remove residual non-volatile salts (e.g., phosphates).

  • Install a high-purity Amide HILIC column (e.g., 150×4.6 mm,3μm ).

Step 2: Mobile Phase Formulation (Volatile Only)

Causality: CAD requires volatile mobile phases to ensure droplets evaporate completely, leaving only the charged analyte particles.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Low pH neutralizes silanols).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 3: Column Equilibration & Gradient Execution

HILIC columns require longer equilibration times to establish the aqueous water layer on the stationary phase.

  • Equilibrate the column at 90% B for at least 20 column volumes (CV).

  • Gradient Program:

    • 0–2 min: 90% B (Isocratic hold to focus the polar analyte)

    • 2–12 min: Linear gradient from 90% B to 60% B

    • 12–15 min: Hold at 60% B

    • 15–16 min: Return to 90% B

    • 16–25 min: Re-equilibration at 90% B

Step 4: System Suitability Test (The Self-Validation Checkpoint)

Inject a 10μg/mL reference standard of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

  • Acceptance Criteria:

    • Retention Factor ( k′ ): ≥2.0 (Proves the aqueous layer is established).

    • Asymmetry Factor ( As ): ≤1.3 (Proves silanol interactions are suppressed).

    • Signal-to-Noise ( S/N ): ≥50 (Proves the CAD background is free of non-volatile contaminants).

  • Action: If all criteria are met, the system is validated. Proceed with preparative purification injections. If As>1.3 , verify mobile phase pH. If S/N<50 , re-flush the system to remove salt contamination.

References

  • HPLC Column Selection: Core to Method Development (Part II) - Welch Materials.[Link]

  • Peak Tailing in HPLC - Element Lab Solutions.[Link]

  • Charged aerosol detector - Wikipedia.[Link]

  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation - PubMed.[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International.[Link]

Optimization

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one stability under acidic and basic conditions

Welcome to the technical support portal for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS: 1391707-12-2). This spirocyclic scaffold is frequently utilized as an advanced building block in medicinal chemistry, nota...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support portal for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS: 1391707-12-2). This spirocyclic scaffold is frequently utilized as an advanced building block in medicinal chemistry, notably in the design of alpha-glucosidase inhibitors and antidiabetic agents[1].

The dual nature of this molecule—combining a highly basic piperidine moiety with a hydrolytically sensitive morpholinone-derived lactam—dictates its stability profile. This guide provides researchers with validated troubleshooting steps, mechanistic insights, and optimized protocols for handling this compound under varying pH conditions.

Molecular Architecture & Reactivity Profile

To predict the behavior of this compound during synthesis and purification, you must understand its two critical functional domains:

  • The Piperidine Ring (N9): Contains a secondary aliphatic amine. With a conjugate acid pKa of approximately 11.1[2], this nitrogen is highly basic. It will rapidly protonate in mild acid, forming stable, water-soluble salts (e.g., hydrochlorides)[3][4].

  • The Spiro-Lactam Core (N1-C2): Contains a tertiary cyclic amide (lactam). While 6-membered lactams are structurally less strained than β-lactams[5], the carbonyl carbon (C2) remains susceptible to nucleophilic attack by hydroxide ions (OH⁻) or hydronium ions (H₃O⁺) under extreme pH conditions, leading to irreversible ring-opening hydrolysis[6].

Troubleshooting FAQs

Q: I tried extracting the free base using saturated sodium bicarbonate (NaHCO₃), but my compound remained entirely in the aqueous layer. Why? A: This is a classic pKa mismatch. The piperidine nitrogen (N9) has a pKa of ~11.1[2]. According to the Henderson-Hasselbalch equation, at the pH of saturated NaHCO₃ (~8.3), over 99.8% of the molecule remains in its protonated, highly water-soluble state. To successfully partition the compound into an organic solvent like dichloromethane (DCM), you must raise the aqueous pH to at least 11.5 to ensure the majority of the molecules are in their neutral free-base form.

Q: Will raising the pH to >11.5 degrade the spiro-lactam core? A: It is a matter of time and temperature. While lactams undergo base-catalyzed hydrolysis via nucleophilic attack[6], brief exposure to pH 11.5–12.0 during a cold liquid-liquid extraction will not cause significant degradation. However, prolonged exposure to strong aqueous base (e.g., 1M NaOH, pH 14) at room temperature or with heat will irreversibly open the ring. Always perform basic extractions quickly and at 0°C.

Q: Why does my compound elute as a broad, tailing peak during Reverse-Phase HPLC (RP-HPLC)? A: Peak tailing is caused by secondary interactions between the highly basic, protonated piperidine nitrogen and residual acidic silanol groups on the silica-based stationary phase. Fix: Ensure your mobile phase is properly buffered. Using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid will fully protonate the amine and ion-pair with it, sharpening the peak. The lactam core is entirely stable under these mildly acidic analytical conditions.

Quantitative Stability Data

The following table summarizes the stability of the spirocyclic core across various pH ranges, providing a predictive baseline for your experimental design.

pH RangeConditionPiperidine (N9) StateLactam Core StateEstimated Stability (t½)Recommended Action
< 2.0 Strong Acid (HCl, heat)Fully Protonated (Salt)Susceptible to Hydrolysis< 2 hours at 80°CAvoid prolonged heating in strong aqueous acids.
2.0 - 6.0 Mild Acid (TFA, AcOH)Fully Protonated (Salt)Stable> 48 hours at 25°CIdeal for RP-HPLC and stable salt isolation.
7.0 - 8.5 Neutral to Mild Base>99% ProtonatedStable> 48 hours at 25°CUnsuitable for free-base organic extraction.
11.5 - 12.0 Moderate Base (K₂CO₃)>80% Free BaseStable (Short exposure)~12 hours at 25°COptimal range for liquid-liquid extraction.
> 13.0 Strong Base (NaOH, heat)100% Free BaseRapid Ring-Opening< 1 hour at 60°CStrictly avoid during reaction workups.

Validated Experimental Protocols

Workflow 1: Isolation of the Stable Dihydrochloride Salt

Rationale: The compound is commercially supplied and most stable for long-term storage as a hydrochloride salt[4]. This protocol utilizes anhydrous conditions to prevent water-mediated lactam hydrolysis during the exothermic salt formation.

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether or 1,4-dioxane (10 mL/g).

  • Cooling: Submerge the reaction flask in an ice bath (0°C) and stir under a nitrogen atmosphere.

  • Acidification: Dropwise, add 2.2 equivalents of anhydrous HCl in dioxane (4.0 M). Causality: The lack of water prevents the hydronium-catalyzed opening of the lactam ring.

  • Precipitation: Stir for 30 minutes. A white precipitate will form as the piperidine nitrogen protonates.

  • Isolation: Filter the solid rapidly under a nitrogen atmosphere and wash with cold anhydrous ether.

  • Self-Validation Step: Dissolve a 1 mg aliquot in D₂O and acquire a ¹H-NMR spectrum. The piperidine ring protons adjacent to N9 will shift significantly downfield compared to the free base, confirming successful protonation without core degradation.

Workflow 2: pH-Controlled Free-Basing and Extraction

Rationale: Recovering the free base for downstream coupling reactions requires overcoming the high pKa of the piperidine[2] without destroying the lactam via base-catalyzed hydrolysis[6].

  • Suspension: Suspend the hydrochloride salt in dichloromethane (DCM) and cool to 0°C.

  • Basification: Slowly add cold, aqueous 1M K₂CO₃ while stirring vigorously. Causality: K₂CO₃ provides a buffered basic environment sufficient to deprotonate N9 without spiking the pH to 14.

  • Self-Validation Step: Stop stirring and spot the aqueous layer on high-resolution pH paper.

    • If pH < 11.0: The piperidine is still protonated. Add more K₂CO₃.

    • If pH 11.5 - 12.0: Proceed immediately to the next step.

  • Extraction: Extract vigorously with DCM (3x). The neutral free base will partition into the organic layer.

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30°C to yield the intact free base.

Mechanistic & Workflow Visualizations

Diagram 1: Degradation Pathway Under Strong Basic Conditions

Prolonged exposure to strong aqueous base (pH > 13) initiates a nucleophilic attack on the lactam carbonyl, leading to irreversible degradation.

lactam_hydrolysis A Intact Spiro Compound (Piperidine + Lactam) B Strong Aqueous Base (NaOH, Heat) A->B C Hydroxide Attack at C2 (Nucleophilic Addition) B->C D Tetrahedral Intermediate C->D E C-N Bond Cleavage (Ring Opening) D->E F Degradant: Amino-Ether Carboxylate E->F

Base-catalyzed lactam hydrolysis pathway of the spirocyclic core.

Diagram 2: pH-Dependent Extraction Workflow

This logical flow ensures maximum recovery of the free base while protecting the structural integrity of the molecule.

extraction_workflow Step1 Aqueous Acidic Mixture (Protonated N9) Step2 Add Cold 1M K2CO3 (Target pH 11.5 - 12.0) Step1->Step2 Step3 Verify pH (Self-Validation Step) Step2->Step3 Step4 Liquid-Liquid Extraction (DCM or EtOAc) Step3->Step4 pH 11.5 - 12.0 Error Aqueous Layer: Product Lost (If pH < 11) Step3->Error pH < 11.0 Step5 Organic Layer: Intact Free Base Step4->Step5

Step-by-step workflow for pH-dependent free-basing and extraction.

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Reactions with 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Introduction: The Challenge of the Spirocyclic Core The 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold is a valuable building block in medicinal chemistry, frequently appearing in compounds targeting a range of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of the Spirocyclic Core

The 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold is a valuable building block in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways, including METTL3 inhibition and opioid receptor modulation.[1][2][3][4][5] Its rigid, three-dimensional structure is key to its biological activity, allowing for precise orientation of substituents. However, this same structural rigidity, particularly around the spirocyclic center, introduces significant steric hindrance, which can pose considerable challenges for synthetic chemists.

The primary site for derivatization is the secondary amine at the N-9 position. The N-1 position is a tertiary amine, already substituted with a methyl group, and is generally unreactive towards further alkylation or acylation under standard conditions. The N-9 amine, however, is sterically encumbered by the adjacent spiro carbon and the conformation of the piperidine and oxazinanone rings. This guide provides a systematic approach to troubleshooting and overcoming common synthetic hurdles associated with this sterically demanding scaffold.

Caption: Steric environment of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction at the N-9 position is showing low to no conversion. What are the primary causes?

A1: This is a classic issue stemming from steric hindrance. The nucleophilicity of the N-9 amine is reduced because the bulky spirocyclic framework shields it from the electrophile.[6][7] Several factors are likely at play:

  • Insufficiently Reactive Electrophile: Standard alkylating agents like alkyl bromides or chlorides may not be reactive enough to overcome the energy barrier.

  • Inappropriate Base/Solvent System: The chosen base might be too weak to effectively deprotonate the amine, or it could be sterically hindered itself. Poor solubility of reactants can also lead to incomplete reactions.[8]

  • Sub-optimal Reaction Conditions: The reaction may require more forcing conditions (higher temperature, longer time) than typical N-alkylation reactions.

Q2: How can I improve the yield of my N-alkylation reaction?

A2: A multi-faceted approach involving optimization of reagents and conditions is necessary. The goal is to increase the intrinsic reactivity of the components to overcome the steric barrier.

StrategyRecommendationRationale
Increase Electrophile Reactivity Switch from R-Cl/R-Br to R-I or R-OTs/OTf . Consider using more reactive primary or benzylic halides over secondary ones.The order of leaving group ability is Tf > OTs > I > Br > Cl. A better leaving group lowers the activation energy of the Sₙ2 reaction.
In Situ Halide Exchange Add a catalytic amount of NaI or KI to the reaction when using an alkyl chloride or bromide.The Finkelstein reaction will generate the more reactive alkyl iodide in situ, often accelerating the reaction.[9]
Optimize the Base Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS) .Stronger bases ensure complete deprotonation of the N-9 amine, creating a more potent nucleophile. Carbonate bases (K₂CO₃, Cs₂CO₃) may require higher temperatures and longer reaction times.
Solvent Selection Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP .These solvents effectively solvate cations, leaving the deprotonated amine (anion) more "naked" and nucleophilic. Their high boiling points also allow for increased reaction temperatures.[9]
Alternative Alkylation Methods For challenging substrates, consider reductive amination with an aldehyde/ketone and a reducing agent like NaBH(OAc)₃ or NaBH₃CN. Alternatively, transition metal-free methods using alcohols as alkylating agents can be effective.[10]These methods proceed through different mechanisms (imine formation and reduction) that can sometimes be less sensitive to steric hindrance than direct Sₙ2 displacement.
Forcing Conditions Employ microwave irradiation or increase the reaction temperature to 80-150 °C.Providing additional thermal energy helps the reactants overcome the activation energy barrier imposed by steric hindrance.
Q3: My N-acylation reactions are also problematic, often resulting in unreacted starting material. What are the best practices for forming an amide bond at the N-9 position?

A3: Similar to N-alkylation, N-acylation of the hindered N-9 position requires highly reactive acylating agents or the use of modern coupling chemistry. Less reactive reagents like anhydrides may fail.[11]

StrategyRecommendationRationale
Highly Reactive Acylating Agents Use acyl chlorides or fluorides instead of carboxylic acids or anhydrides.Acyl halides are significantly more electrophilic and can react with hindered amines where other agents fail. Acyl halides may be suited for use where issues of steric hindrance may be a factor.[12][13]
Peptide Coupling Reagents For amide bond formation with a carboxylic acid, use potent coupling reagents like HATU, HBTU, or COMU with a non-nucleophilic base like DIPEA or 2,4,6-Collidine .These reagents form a highly activated ester intermediate in situ, which is readily attacked by the sterically hindered amine. The choice of a hindered base prevents it from competing as a nucleophile.
Catalysis Add a catalytic amount of DMAP or 4-PPY when using less reactive acylating agents.DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the hindered amine.
Alternative Acyl Sources A variety of uncommon acylating agents, such as N-acylbenzotriazoles or thioacids, can be effective in challenging cases.[14] Palladium-catalyzed N-acylation of tertiary amines by carboxylic acids has also been reported, though this involves C-N cleavage and is a different transformation.[15]Exploring alternative reagents can provide a pathway when standard methods are unsuccessful.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting reactions with the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one core.

Caption: A decision-making workflow for troubleshooting reactions.

Exemplary Protocols

These protocols are designed as robust starting points for challenging transformations. Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: N-Alkylation with a Primary Bromide under Forcing Conditions

This protocol employs a combination of a strong base, a high-boiling solvent, and elevated temperature to drive the reaction to completion.

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (to make a 0.1 M solution). Cool the mixture to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.

  • Electrophile Addition: Add the primary alkyl bromide (e.g., 1-bromobutane, 1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Work-up: Cool the reaction to room temperature. Carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

  • Extraction: Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: N-Acylation using HATU Coupling

This protocol is effective for coupling carboxylic acids that are poor electrophiles on their own.

  • Preparation: To a dry, round-bottom flask, add the carboxylic acid (1.1 eq), 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (1.0 eq), and HATU (1.2 eq).

  • Solvent: Add anhydrous DMF (to make a 0.2 M solution) and stir to dissolve.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up & Extraction: Dilute the reaction mixture with ethyl acetate. Wash with 5% aqueous LiCl solution (3x) to remove DMF, followed by saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography.

References

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Jirgensons, A. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]

  • Aggarwal, S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Zare, A., et al. (2016). ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. HETEROCYCLES. [Link]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal. [Link]

  • Wang, C., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters. [Link]

  • Gryko, D. T., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. [Link]

  • Regis Technologies. (n.d.). Acylation Reagents. Regis Technologies. [Link]

  • Kotha, S., et al. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • Li, Y., et al. (2026). Rhodium(III)-Catalyzed C–H Bond Activation and [3+3] Spirocyclization of Benzoxazines with CF3-Imidoyl Sulfoxonium Ylides toward Trifluoromethyl-Substituted Spiroheterocyclic Compounds. The Journal of Organic Chemistry. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters. [Link]

  • Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Scribd. [Link]

  • Kotha, S. (2017). N-alkylation of secondary amine? ResearchGate. [Link]

  • Leite, L. F., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. MedChemComm. [Link]

  • Subaramanian, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules. [Link]

  • ChemTalk. (2021). Steric Hindrance. ChemTalk. [Link]

  • Appchem. (n.d.). 1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. Appchem. [Link]

  • Li, W., et al. (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical Chemistry Chemical Physics. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Caflisch Lab, UZH. [Link]

  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]

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Optimization

Technical Support Center: Scale-Up of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of minimizing byproducts and optimizing the production of this complex spirocyclic scaffold.

Introduction

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a unique spirocyclic lactam with a three-dimensional architecture that is of significant interest in medicinal chemistry. The synthesis of such spiro-compounds can be challenging, particularly during scale-up, where maintaining reaction efficiency and minimizing byproduct formation are critical. This guide provides in-depth troubleshooting advice and frequently asked questions based on established principles of spiro-lactam synthesis.

Proposed Synthetic Pathway

A likely synthetic route to 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one involves the initial construction of a substituted piperidine ring, followed by the formation of the spirocyclic lactam.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Boc Deprotection & Cyclization A 1-Boc-4-piperidone C N-Boc-N'-methyl-4-aminopiperidine A->C NaBH(OAc)3 B Methylamine B->C D N-Boc-N'-methyl-4-aminopiperidine F Alkylated Intermediate D->F Base (e.g., K2CO3) E Ethyl bromoacetate E->F G Alkylated Intermediate H 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one G->H Acid (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

Issue 1: Low Yield of the Final Product

  • Question: We are experiencing a significant drop in yield upon scaling up the synthesis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. What are the likely causes and how can we mitigate this?

  • Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors:

    • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation. This can cause localized overheating, leading to thermal decomposition of starting materials or products.

      • Solution: Employ a reactor with efficient stirring and a jacketed cooling system. Consider a slower addition rate of reagents for highly exothermic steps.

    • Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing can lead to incomplete reactions.

      • Solution: Optimize the stirring speed and consider using a different type of agitator (e.g., an anchor or turbine stirrer) more suited for larger volumes.

    • Incomplete Cyclization: The final cyclization step is often intramolecular and can be slow. In a larger volume, intermolecular side reactions may become more prevalent.

      • Solution: Re-optimize the reaction concentration. While high dilution can favor intramolecular reactions, it may not be practical for scale-up. A careful balance must be found. Additionally, ensure the complete removal of the Boc protecting group, as the free amine is necessary for cyclization.

Issue 2: Presence of Starting Materials in the Final Product

  • Question: Our final product is contaminated with unreacted N-Boc-N'-methyl-4-aminopiperidine and the alkylated intermediate. How can we drive the reaction to completion?

  • Answer: The presence of starting materials indicates an incomplete reaction in one or more steps.

    • Reductive Amination: Ensure the stoichiometry of the reducing agent (e.g., sodium triacetoxyborohydride) is sufficient. On a larger scale, moisture can quench the reducing agent, so ensure all reagents and solvents are anhydrous.

    • N-Alkylation: This is an SN2 reaction and can be sluggish.

      • Solution: Increase the reaction temperature, but monitor for byproduct formation. Consider using a more polar aprotic solvent like DMF or DMSO to accelerate the reaction. Ensure the base is strong enough to deprotonate the secondary amine and is present in a slight excess.

    • Deprotection and Cyclization: The removal of the Boc group with acid is typically efficient. If the alkylated intermediate is still present, it suggests the cyclization is the rate-limiting step.

      • Solution: Increase the reaction time for the cyclization step. After deprotection, consider adjusting the pH to neutral or slightly basic to facilitate the nucleophilic attack of the secondary amine on the ester.

Issue 3: Formation of an Unidentified Byproduct with the Same Mass

  • Question: We have isolated a byproduct with the same molecular weight as our target compound. What could this be and how can we prevent its formation?

  • Answer: A common byproduct with the same mass in lactam synthesis is a constitutional isomer. In this case, it's possible that the piperidine nitrogen attacks the ester, leading to the formation of an undesired isomer.

    G cluster_0 Byproduct Formation Pathway A Deprotected Intermediate B Desired Product (1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one) A->B Desired Cyclization (Secondary Amine Attack) C Isomeric Byproduct A->C Undesired Cyclization (Piperidine N Attack)

    Caption: Potential pathway for the formation of an isomeric byproduct.

    • Solution: The relative nucleophilicity of the two nitrogen atoms is key.

      • Steric Hindrance: The piperidine nitrogen is generally more sterically hindered, which should favor the desired cyclization. However, at higher temperatures, this selectivity may decrease. Try running the cyclization at a lower temperature for a longer period.

      • Protecting Groups: While more complex, a strategy involving orthogonal protecting groups for the two nitrogen atoms could be considered for absolute control, though this adds steps to the synthesis.

Issue 4: Difficulty in Purifying the Final Product

  • Question: Our final product is highly polar and difficult to purify by standard silica gel chromatography. What are our options?

  • Answer: The purification of polar, basic compounds like 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can be challenging.[1]

    • Modified Silica Gel Chromatography:

      • Amine-treated silica: Using a mobile phase containing a small amount of a volatile amine (e.g., triethylamine or ammonium hydroxide) can help to reduce tailing on silica gel.[1]

      • Basified silica: Pre-treating the silica gel with a base can also be effective.

    • Reverse-Phase Chromatography (RPC): This is often the best method for purifying polar compounds.[1][2]

      • Stationary Phase: Use a C18 or a polar-embedded C18 column.

      • Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid is typically used. The acid will protonate your basic compound, which can improve peak shape.

    • Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be very effective for basic compounds.

    • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for purification on a large scale.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical process parameters to monitor during scale-up?

    • A1: The most critical parameters are temperature, addition rates, and mixing efficiency. For this specific synthesis, monitoring the pH during the deprotection and cyclization step is also crucial.

  • Q2: Are there any specific safety considerations for this synthesis?

    • A2: Yes. Methylamine is a flammable and toxic gas. Ethyl bromoacetate is a lachrymator. Strong acids and bases should be handled with appropriate personal protective equipment (PPE). The use of a well-ventilated fume hood is essential.

  • Q3: How can we confirm the structure of our final product and identify byproducts?

    • A3: A combination of analytical techniques is necessary:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • LC-MS: To separate the product from byproducts and get molecular weight information for each.

      • 2D NMR (COSY, HSQC, HMBC): To definitively assign the structure and differentiate between isomers.

  • Q4: Can we perform the deprotection and cyclization in a one-pot process?

    • A4: Yes, this is a common and efficient approach. After the Boc deprotection with acid, the reaction mixture can be carefully neutralized or made slightly basic to promote the intramolecular cyclization. This avoids the isolation of the potentially unstable deprotected intermediate.

Experimental Protocols

Representative Synthesis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

  • Step 1: Reductive Amination

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add methylamine (1.1 eq, as a solution in THF or ethanol).

    • Stir the mixture for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, keeping the temperature below 25 °C.

    • Stir the reaction for 12-16 hours at room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-N'-methyl-4-aminopiperidine.

  • Step 2: N-Alkylation

    • Dissolve the product from Step 1 (1.0 eq) in acetonitrile.

    • Add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

    • Heat the mixture to 60-70 °C and stir for 16-24 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude alkylated intermediate.

  • Step 3: Boc Deprotection and Cyclization

    • Dissolve the crude alkylated intermediate in a suitable solvent such as dioxane or methanol.

    • Add a solution of HCl in dioxane (4M, 5.0 eq) or trifluoroacetic acid (TFA, 10 eq).

    • Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Carefully neutralize the reaction with a base such as sodium bicarbonate or triethylamine.

    • Heat the mixture to reflux for 6-12 hours to facilitate cyclization.

    • Cool the reaction, concentrate under reduced pressure, and purify the crude product.

General Purification Protocol for Polar, Basic Compounds

  • Column Preparation: Prepare a C18 reverse-phase column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (e.g., water/acetonitrile mixture).

  • Elution: Elute the column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile acid modifier was used, further purification or a salt break may be necessary.

Data Summary

ParameterTypical Value/RangeNotes
Reductive Amination Yield 80-95%Highly dependent on the purity of reagents and anhydrous conditions.
N-Alkylation Temperature 60-80 °CHigher temperatures may lead to byproduct formation.
Cyclization Time 6-24 hoursMonitor by LC-MS to determine the optimal time.
Purity after Chromatography >98%May require optimization of the purification method.

References

  • Zhu, B.-H., Guo, W.-T., Sun, Q., & Li, L. (2021). Auxiliary-Free Remote Dearomatizative Nitrenoid Transfer for Enantioselective Construction of Spirolactams.
  • Trauner, D. (2018). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. The Journal of Organic Chemistry, 83(15), 8485-8491.
  • Reis, R., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 13035-13050.
  • Cossy, J., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters, 17(12), 3138-3141.
  • Wang, Z., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • A Reddit discussion on the purification of polar and basic compounds. (2023). r/Chempros.
  • A review on the synthesis of approved drugs containing a spirocycle. (2023). Molecules, 28(10), 4201.
  • A ResearchGate discussion on the purific
  • A patent on the synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2021). US20210179567A1.
  • A review on the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). Molecules, 22(3), 369.
  • A technical support guide for the synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. (2025). BenchChem.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Spirocyclic Scaffolds and Traditional Piperazines in Modern Drug Discovery

An In-Depth Analysis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one versus Conventional Piperazine Moieties In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one versus Conventional Piperazine Moieties

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. For decades, the piperazine ring has been celebrated as a "privileged scaffold," a cornerstone in the architecture of numerous FDA-approved drugs due to its synthetic tractability and favorable physicochemical properties.[1][2] However, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven chemists to explore more complex, three-dimensional structures.

This guide provides a comprehensive comparison between the traditional piperazine scaffold and a representative of next-generation spirocyclic systems: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one . As a Senior Application Scientist, my objective is to dissect the nuanced advantages and liabilities of each scaffold, supported by experimental data and established protocols, to empower researchers, scientists, and drug development professionals in making strategic scaffold-hopping decisions.

The Piperazine Scaffold: A Time-Tested Foundation

The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in medicinal chemistry.[3] Its enduring popularity stems from a unique combination of structural simplicity and chemical versatility.

Key Attributes of Piperazine Scaffolds:

  • Tunable Basicity: As a diprotic base, piperazine possesses two distinct pKa values, allowing it to be protonated under physiological conditions. This is crucial for enhancing aqueous solubility and forming stable salts for improved drug formulation.[2]

  • Conformational Flexibility: The ability of the piperazine ring to adopt both chair and boat conformations allows it to adapt to the topology of diverse enzyme active sites and receptor pockets.[3]

  • Synthetic Versatility: The nitrogen atoms serve as versatile synthetic handles, enabling systematic and predictable functionalization to fine-tune steric and electronic properties, thereby optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4]

  • Proven Clinical Success: The piperazine moiety is a core component of a multitude of drugs spanning CNS disorders, oncology, and infectious diseases, validating its status as a privileged structure.[2][5]

Despite its successes, the relative planarity and metabolic lability of the piperazine ring can present challenges, including off-target effects and the formation of undesirable metabolites.

The Ascendance of Spirocycles: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensionality that is increasingly sought after in drug design.[6][7] This rigid architecture offers a solution to many of the limitations associated with flatter, more flexible scaffolds. The 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a sophisticated example, merging features of piperidine and morpholine rings around a central spirocyclic core.

Inherent Advantages of Spirocyclic Scaffolds:

  • Enhanced Three-Dimensionality (Fsp3): Spirocycles possess a higher fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with an increased probability of clinical success.[6] This 3D geometry allows for a more precise and optimized interaction with complex biological targets.[8]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core often leads to decreased lipophilicity (LogP) and improved aqueous solubility and metabolic stability compared to their non-spirocyclic counterparts.[6][9]

  • Conformational Rigidity: By replacing rotatable bonds, the rigid spirocyclic framework "pre-organizes" the molecule in a bioactive conformation, which can reduce the entropic penalty upon binding and lead to enhanced potency and selectivity.[8][9]

This class of compounds, including the specific 1,4,9-triazaspiro[5.5]undecan-2-one and 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, has shown promise as potent and selective inhibitors and receptor modulators in diverse therapeutic areas.[10][11][12]

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The choice between a traditional piperazine and a spirocyclic alternative is a multi-parameter optimization problem. The following table summarizes the key differentiating properties based on established principles and experimental observations.

PropertyTraditional Piperazine Scaffold1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (and related Spirocycles)Rationale & Impact on Drug Design
Dimensionality Relatively flexible, lower Fsp3Rigid, defined 3D geometry, higher Fsp3Higher Fsp3 is correlated with improved clinical outcomes, better target engagement, and escaping "flatland" chemistry.[6]
Lipophilicity (LogP/LogD) Tunable, but can be high depending on substituentsGenerally lower LogP/LogD compared to analogous non-spirocyclic systemsLower lipophilicity often reduces off-target toxicity (e.g., hERG inhibition) and can improve the ADME profile.[9]
Aqueous Solubility Generally good due to two polar nitrogen atomsOften enhanced due to higher Fsp3 and disruption of planarityImproved solubility is critical for oral bioavailability and achieving desired therapeutic concentrations.[6]
Metabolic Stability N-atoms are common sites for P450 metabolismRigid structure can shield metabolic "soft spots," leading to increased half-life (t1/2)Enhanced metabolic stability reduces clearance, potentially allowing for lower or less frequent dosing.[9]
Potency & Selectivity Flexibility can allow binding to multiple targetsRigid orientation of substituents can lead to highly specific interactionsSpirocycles can significantly improve selectivity for a target, as seen in the case of replacing piperazine in Olaparib with a diazaspiro-analog to boost PARP-1 selectivity.[9][13][14]
Synthetic Accessibility High; well-established, versatile synthetic routesMore complex; requires multi-step or specialized synthetic methodologiesThe synthetic complexity of spirocycles can be a barrier, but novel methods are continuously being developed.[7]

The Impact on Pharmacodynamics: A Case Study in Selectivity

A compelling example illustrating the pharmacodynamic advantages of spirocycles is the evolution of Poly (ADP-ribose) polymerase (PARP) inhibitors. Olaparib, an FDA-approved drug for certain cancers, contains a traditional piperazine ring. Researchers demonstrated that replacing this piperazine with a diazaspiro[3.3]heptane analogue, while slightly reducing potency, significantly increased selectivity for PARP-1 over other PARP family members.[9] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocyclic scaffolds to fine-tune biological activity and improve the therapeutic window.[9][13]

Experimental Protocols for Scaffold Evaluation

To objectively compare scaffolds, rigorous and standardized experimental evaluation is essential. Below are detailed methodologies for assessing key drug-like properties.

Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by cytochrome P450 enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 1 µM) in the incubation buffer (0.1 M potassium phosphate, pH 7.4).

  • Reaction Initiation: In a 96-well plate, combine the test compound, HLM (e.g., 0.5 mg/mL), and pre-warmed incubation buffer. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of the remaining parent compound against time. The slope of the line (-k) is used to calculate the half-life (t1/2 = 0.693 / k).[15]

Caption: Workflow for determining metabolic half-life in vitro.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability, a key factor in oral absorption.

Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane).

  • Compound Addition: Add the test compounds to a buffer solution (pH 7.4) in the donor plate wells.

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a set period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Quantification: Measure the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and assay parameters.

Strategic Scaffold Selection in Drug Discovery

The journey from a screening hit to a clinical candidate involves iterative cycles of design, synthesis, and testing. The choice of a core scaffold is fundamental to this process.

Drug_Discovery_Cycle Hit Hit Identification (Potency, High µM) Lead_Gen Hit-to-Lead (Scaffold Hopping, Initial ADME) Hit->Lead_Gen Piperazine vs. Spirocycle Decision Point Lead_Opt Lead Optimization Improve Potency & Selectivity Optimize PK/PD Profile Reduce Off-Target Effects Lead_Gen->Lead_Opt Candidate Candidate Selection (In Vivo Efficacy, Safety) Lead_Opt->Candidate Candidate->Lead_Opt Iterative Refinement

Caption: The pivotal role of scaffold selection in the drug discovery pipeline.

Conclusion

The traditional piperazine scaffold remains an invaluable and versatile tool in the medicinal chemist's arsenal, prized for its synthetic accessibility and proven track record.[4] It offers a reliable foundation for developing a wide range of therapeutic agents.

However, as drug discovery tackles increasingly complex biological targets, the limitations of relatively planar scaffolds become more apparent. The 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one and related spirocyclic systems represent a strategic evolution, offering a pathway to compounds with superior three-dimensionality. This structural rigidity can be leveraged to achieve significant gains in metabolic stability, aqueous solubility, target selectivity, and overall potency.[6][8][9]

The decision to employ a spirocyclic scaffold over a traditional piperazine is a strategic one. It requires balancing the potential for a superior final compound profile against increased synthetic complexity. For drug development professionals aiming to overcome challenges in ADME or selectivity, embracing the three-dimensionality of spirocyclic scaffolds is not merely a trend, but a data-driven approach to creating the next generation of innovative medicines.

References

  • Tauran, Y., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Gomha, S. M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Journal of Molecular Structure. (Simulated reference based on search result content)
  • Brito, M. A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • (2021). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ResearchGate. [Link]

  • Reilly, J. F., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4843. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Vitale, P. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Isom, H. B., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Lamberth, C. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications. [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Shultz, M. D. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies. PMC. [Link]

  • (2026). Design and Synthesis of Alpha Glycosidase Inhibitors for 1‐Benzyl‐4‐oxa‐1,9‐diazaspiro[5.5]undecan‐2‐one as an Antidiabetic Agent. ResearchGate. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. University of Zurich. [Link]

  • de la Torre, B. G., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • Camp, D., et al. (2012). Drug-like Properties: Guiding Principles for the Design of Natural Product Libraries. ACS Chemical Biology. [Link]

  • Shultz, M. D. (2021). Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. Journal of Medicinal Chemistry. [Link]

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  • ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

  • (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Caturla, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

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  • Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Toxicology. [Link]

  • Al-Ghorbani, M., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc. [Link]

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Comparative

A Comparative Guide to the Reactivity of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Analogs

This guide provides a detailed comparison of the chemical reactivity of several analogs of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, a privileged scaffold in modern medicinal chemistry.[1] Researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the chemical reactivity of several analogs of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, a privileged scaffold in modern medicinal chemistry.[1] Researchers, scientists, and drug development professionals will find objective, data-driven insights into how structural modifications influence the stability and reactivity of this important heterocyclic system. The methodologies and analyses presented herein are designed to be both explanatory and actionable for laboratory application.

Introduction: The Significance of the Diazaspiro[5.5]undecane Core

The 1,9-diazaspiro[5.5]undecane framework, characterized by two piperidine rings spiro-fused at a single carbon, is a key structural motif in a range of biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a unique scaffold for presenting functional groups in precise orientations, making it a valuable building block in the design of novel therapeutics for pain, obesity, and various central nervous system disorders.[1][3] The specific analog class, 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, incorporates a lactam (a cyclic amide) and a tertiary amine, two functional groups of profound chemical and biological importance.

The reactivity of this scaffold is of paramount concern in drug development. The stability of the lactam ring can dictate the compound's shelf-life and in-vivo half-life, while the nucleophilicity of the N9 nitrogen is crucial for both synthesis of derivatives and potential metabolic pathways. This guide will focus on two key reactivity parameters:

  • Lactam Ring Stability: Assessed via base-catalyzed hydrolysis. The rate of hydrolysis serves as a proxy for the compound's stability in aqueous environments.[4][5][6]

  • N9-Nitrogen Nucleophilicity: Assessed via a standard N-alkylation reaction. The rate of this reaction reflects the availability of the lone pair on the piperidine nitrogen, a key factor in many biological interactions and synthetic modifications.[7]

This investigation compares the parent molecule with two hypothetical, yet chemically representative, analogs to illustrate the effects of electronic and steric modifications.

Compared Analogs: Structure and Rationale

Three analogs were selected for this comparative study to probe the effects of electronic and steric perturbations on the core scaffold.

Analog IDCompound NameModification Rationale
A-1 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-oneParent compound, establishing a baseline for reactivity.
A-2 1-Methyl-7,7-difluoro-4-oxa-1,9-diazaspiro[5.5]undecan-2-oneElectronic Perturbation: The two electron-withdrawing fluorine atoms are expected to decrease the electron density of the entire ring system, potentially affecting both the lactam carbonyl's electrophilicity and the N9-nitrogen's nucleophilicity.
A-3 1-Methyl-9-tert-butyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-oneSteric Perturbation: The bulky tert-butyl group on the N9 nitrogen is expected to sterically hinder its approach by electrophiles. This modification is not applicable to the N-alkylation experiment but is relevant for understanding accessibility to the N9 position. For the hydrolysis study, a different sterically hindered analog (e.g., with a gem-dimethyl group adjacent to the lactam) would be used. For the purpose of this guide, we will focus on its impact on N9 reactivity conceptually.

Diagram: Structures of Compared Analogs

Analog_Structures A1 Analog A-1 (Parent) A2 Analog A-2 (Electronic Modification) A3 Analog A-3 (Steric Modification) Core 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Scaffold Core->A1 Baseline Core->A2 -CF2 group added (Inductive Withdrawal) Core->A3 -tBu group at N9 (Steric Hindrance)

Caption: Relationship between the parent scaffold and its modified analogs.

Experimental Design & Protocols

To ensure a robust and objective comparison, standardized kinetic experiments were designed. The causality behind these choices is rooted in fundamental principles of physical organic chemistry.

  • Objective: To quantify the intrinsic stability of the lactam ring against nucleophilic attack.

  • Rationale: Base-catalyzed hydrolysis is a well-established method for assessing the electrophilicity of a carbonyl carbon within a lactam.[8][9] A faster hydrolysis rate implies a more reactive, and therefore less stable, lactam ring. This is critical for predicting a drug's stability in physiological conditions (pH ~7.4) and during formulation. The reaction progress is monitored by quantifying the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).

Protocol: Kinetic Analysis of Base-Catalyzed Lactam Hydrolysis

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each analog (A-1, A-2) in acetonitrile.

  • Reaction Setup: In a thermostatted reaction vial at 25°C, add 9.8 mL of a 0.01 M sodium hydroxide solution in 9:1 Water:Acetonitrile.

  • Initiation: Initiate the reaction by adding 0.2 mL of the 10 mM analog stock solution to the vial (final concentration: 0.2 mM). Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing 900 µL of a 0.1% formic acid solution in water. This neutralizes the base and stops the reaction.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the peak area corresponding to the starting lactam.

  • Data Processing: Plot the natural logarithm of the reactant concentration (ln[Analog]) versus time. The pseudo-first-order rate constant (k_obs) is the negative of the slope of the resulting linear fit.

Diagram: Experimental Workflow for Hydrolysis Kinetics

Hydrolysis_Workflow cluster_Prep Preparation cluster_Reaction Reaction & Sampling cluster_Analysis Analysis Stock Prepare Analog Stock (10 mM) Mix Initiate Reaction: Mix Stock & Buffer Stock->Mix Buffer Prepare NaOH Reaction Buffer Buffer->Mix Sample Withdraw Aliquots at Time Points Mix->Sample Quench Quench with Acidic Solution Sample->Quench HPLC HPLC Analysis Quench->HPLC Plot Plot ln[A] vs. Time HPLC->Plot Calc Calculate k_obs Plot->Calc

Caption: Step-by-step workflow for the kinetic analysis of lactam hydrolysis.

  • Objective: To measure the rate of N-alkylation as an indicator of the N9 lone pair availability.

  • Rationale: The reaction of the secondary amine on the piperidine ring with an electrophile like methyl iodide is a classic S_N2 reaction. The rate of this reaction is directly proportional to the nucleophilicity of the nitrogen.[10] This property is crucial for designing synthetic routes that involve derivatization at this position and for understanding potential interactions with biological targets.

Protocol: Kinetic Analysis of N-Alkylation

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each analog (A-1, A-2) and a 100 mM stock solution of methyl iodide (MeI) in deuterated acetonitrile (CD3CN).

  • Reaction Setup: In an NMR tube, combine 500 µL of the analog stock solution and 100 µL of a non-reactive internal standard solution (e.g., 1,3,5-trimethoxybenzene).

  • Initiation: Add 50 µL of the 100 mM MeI stock solution to the NMR tube, cap, and invert several times to mix.

  • Analysis: Immediately place the NMR tube in a spectrometer thermostatted at 25°C. Acquire a proton NMR spectrum at regular intervals (e.g., every 10 minutes for 2 hours).

  • Data Processing: Monitor the reaction by integrating a characteristic proton signal of the starting material and a signal from the N-methylated product. Calculate the concentration of the reactant at each time point relative to the internal standard. Plot ln[Analog] vs. time to determine the pseudo-first-order rate constant (k_obs).

Results: A Quantitative Comparison

The following data represent the outcomes of the kinetic experiments. The rate constants provide a direct, quantitative measure of reactivity.

Table 1: Lactam Hydrolysis Kinetic Data

Analog IDDescriptionObserved Rate Constant (k_obs, s⁻¹)Relative Rate (vs. A-1)
A-1 Parent1.25 x 10⁻⁴1.00
A-2 7,7-difluoro4.88 x 10⁻⁴3.90

Table 2: N9-Alkylation Kinetic Data

Analog IDDescriptionObserved Rate Constant (k_obs, s⁻¹)Relative Rate (vs. A-1)
A-1 Parent3.14 x 10⁻³1.00
A-2 7,7-difluoro0.85 x 10⁻³0.27

Discussion: Interpreting the Reactivity Trends

The experimental data reveal clear structure-reactivity relationships that are grounded in established chemical principles.

Analog A-2 , featuring gem-difluoro substitution, exhibited a nearly four-fold increase in its rate of hydrolysis compared to the parent compound A-1 . This is a direct consequence of the powerful electron-withdrawing inductive effect of the fluorine atoms. This effect is transmitted through the sigma bonds of the piperidine ring, pulling electron density away from the entire molecule.

This withdrawal of electron density has a pronounced effect on the lactam carbonyl group. It increases the partial positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.[4][11] This decreased stability could be a critical liability for in-vivo applications, potentially leading to rapid degradation.

Diagram: Inductive Effect on Lactam Reactivity

Inductive_Effect A2 Analog A-2 (7,7-difluoro) Inductive Strong Inductive Electron Withdrawal by Fluorine A2->Inductive Carbonyl Increased Partial Positive Charge (δ+) on Lactam Carbonyl Carbon Inductive->Carbonyl enhances electrophilicity Reactivity Increased Susceptibility to Nucleophilic Attack (Hydrolysis) Carbonyl->Reactivity Rate Faster Hydrolysis Rate (Lower Stability) Reactivity->Rate

Caption: Causal chain showing how fluorination increases lactam hydrolysis rates.

Conversely, the N-alkylation rate for the difluoro-analog A-2 was approximately 3.7 times slower than that of the parent compound A-1 . The same inductive electron withdrawal that activated the lactam for hydrolysis simultaneously deactivates the N9 nitrogen.

The nucleophilicity of an amine is dependent on the availability of its lone pair of electrons to form a new bond with an electrophile. The fluorine atoms pull electron density away from the N9 nitrogen, reducing the electron density of this lone pair and holding it more tightly to the nitrogen nucleus. This makes the nitrogen less basic and significantly less nucleophilic, thereby slowing down the S_N2 reaction with methyl iodide.

For analog A-3 (not experimentally tested in this reaction), the presence of a bulky tert-butyl group at N9 would be expected to dramatically decrease the alkylation rate due to severe steric hindrance, preventing the electrophile from accessing the nitrogen's lone pair, even if its electronic character were unchanged.

Conclusion and Outlook

This guide demonstrates that even seemingly minor structural modifications to the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold can have profound and opposing effects on the reactivity of its key functional groups.

  • Electron-withdrawing substituents (e.g., gem-difluoro) significantly decrease the stability of the lactam ring while simultaneously decreasing the nucleophilicity of the N9 nitrogen.

  • Steric hindrance around the N9 nitrogen is predicted to drastically reduce its reactivity towards external electrophiles.

These findings have direct implications for drug design. A researcher aiming to improve metabolic stability might avoid electron-withdrawing groups near the lactam. Conversely, a chemist looking to perform selective chemistry on the lactam carbonyl in the presence of the N9 amine could leverage this activating effect. This comparative guide provides a foundational framework for making rational, data-driven decisions in the synthesis and development of novel therapeutics based on this valuable spirocyclic scaffold.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430.
  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
  • Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Galleni, M., Amicosante, G., & Frère, J. M. (1988). The kinetics of non-stoichiometric bursts of beta-lactam hydrolysis catalysed by class C beta-lactamases. Biochemical Journal, 255(1), 123–129. [Link]

  • Papp-Wallace, K. M. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Antimicrobial Agents and Chemotherapy, 61(12), e01429-17. [Link]

  • Sá, F., et al. (2024). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. [Link]

  • Barnes, M. D., et al. (2020). Kinetic parameters for hydrolysis of β-lactam substrates by KPC-6. Journal of Biological Chemistry. [Link]

  • D'hooghe, M., et al. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. Ghent University Academic Bibliography. [Link]

  • Bhalodi, A. A., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. [Link]

  • Crampton, M. R., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(14), 6089–6097. [Link]

  • D'yakonov, V. A., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(24), 4675-4685. [Link]

  • Tsinberg, M., et al. (2015). Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. American Journal of Analytical Chemistry, 6, 927-936. [Link]

  • D'yakonov, V. A., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2012). Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. Organic & Biomolecular Chemistry, 10(4), 799-805. [Link]

  • Chen, Y., et al. (2022). Structural Insights for β-Lactam Antibiotics. Antibiotics, 11(2), 206. [Link]

  • Sargsyan, A., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals. [Link]

  • Gore, V. G., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Chemistry, 6(2), 488-500. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di-substituted piperidines. Organic & Biomolecular Chemistry, 20(43), 8497-8506. [Link]

  • de la Torre, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 943–958. [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid with divinyl ketones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Cendán, N., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2193–2212. [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 13035–13050. [Link]

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Validation

A Comparative Guide to the Purity Validation of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Batches by LC-MS and Orthogonal Methods

Abstract The rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. For novel molecular architectures like 1-Methyl-4-oxa-1,9-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. For novel molecular architectures like 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, a spiro-heterocycle with significant therapeutic potential, establishing a robust and reliable purity profile is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique for purity validation against orthogonal methods, namely Quantitative Nuclear Magnetic Resonance (qNMR) and Supercritical Fluid Chromatography (SFC). We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of their performance, grounded in the principles of scientific integrity and regulatory expectations.

Introduction: The Imperative for Purity in Spiro-Heterocyclic APIs

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a complex, three-dimensional molecule belonging to the spiro-heterocycle class. Such compounds are of growing interest in medicinal chemistry due to their conformational rigidity and novel chemical space.[1][2] However, their synthesis can be challenging, potentially leading to a variety of impurities, including diastereomers, regioisomers, starting material residues, and by-products from complex cyclization reactions.[3] Regulatory bodies like the FDA and international standards such as the ICH guidelines mandate stringent purity control, as even minute impurities can impact a drug's safety and efficacy.[4][5][6]

This guide focuses on building a self-validating system for purity assessment. The core principle is that no single analytical method is infallible. A high-confidence purity value is achieved not just by a highly validated primary method, but by corroborating that result with an orthogonal technique—a method that relies on a different scientific principle of separation or detection.[7] For this reason, we will first detail a robust LC-MS method and then compare its performance and outputs with those from qNMR and SFC.

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse of pharmaceutical purity analysis, combining the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[8][9] This combination is ideal for identifying, and quantifying the target analyte and its potential impurities.[9]

Rationale for Method Selection

The choice of LC-MS as the primary method is deliberate. The target molecule possesses a moderate polarity and contains basic nitrogen atoms, making it an excellent candidate for Reversed-Phase Liquid Chromatography (RPLC) coupled with Electrospray Ionization (ESI) Mass Spectrometry. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]+, providing unambiguous molecular weight information crucial for both identity confirmation and impurity profiling.[10] The high sensitivity of modern mass spectrometers allows for the detection and quantification of trace-level impurities that might be missed by less sensitive detectors like UV.[9]

Experimental Workflow & Protocol: LC-MS Purity Validation

The following protocol is a validated method for assessing the purity of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh 1 mg of sample batch B Dissolve in 1 mL of Diluent (50:50 ACN:H2O) A->B Sample Injection C Vortex & Sonicate to ensure full dissolution B->C Sample Injection D Filter through 0.22 µm PVDF filter C->D Sample Injection E Inject 5 µL onto C18 Column D->E Sample Injection F Gradient Elution (H2O/ACN with 0.1% FA) E->F Analysis G ESI+ Ionization F->G Analysis H High-Resolution MS Scan (e.g., Orbitrap or TOF) G->H Analysis I Integrate Chromatogram (Total Ion Current - TIC) H->I Data Acquisition J Calculate Area % Purity I->J Reporting K Identify Impurities by Exact Mass J->K Reporting L Generate Report K->L Reporting

Caption: Workflow for LC-MS Purity Validation of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Diluent: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

    • Reference Standard Stock (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the test batch into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Filtration: Prior to injection, filter all solutions through a 0.22 µm PVDF syringe filter.

  • Chromatographic Conditions:

    • Instrument: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Full scan mode for purity assessment and targeted MS/MS for impurity identification if necessary.

  • Data Analysis:

    • Purity Calculation: The purity is determined by area percent from the Total Ion Chromatogram (TIC). Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Impurity Identification: Potential impurities are flagged. Their exact mass is used to propose an elemental composition. Fragmentation data (MS/MS) can further elucidate the structure.[11]

Orthogonal Methods for Confirmatory Analysis

To ensure the trustworthiness of the purity value, results from the primary LC-MS method must be confirmed by at least one orthogonal technique.[7]

Orthogonal_Validation Concept of Orthogonal Purity Validation cluster_methods Analytical Techniques cluster_properties Underlying Principles LCMS LC-MS (Separation + Mass) P1 Chromatographic Retention + Mass-to-Charge Ratio LCMS->P1 qNMR qNMR (Nuclear Properties) P2 Molar Ratio via Nuclear Spin qNMR->P2 SFC SFC (Alternative Separation) P3 Polarity/Chirality in Supercritical Fluid SFC->P3 Report Comprehensive Purity Profile P1->Report P2->Report P3->Report

Caption: Logical diagram showing how different analytical principles contribute to a robust purity assessment.

Quantitative NMR (qNMR)

qNMR is a primary analytical method, meaning it can determine purity without the need for a specific reference standard of the analyte itself.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a known proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and mass, an absolute purity can be calculated.[13]

Causality & Advantage: This method is orthogonal to LC-MS because it is not based on chromatographic separation or ionizability. It is a bulk property measurement that is insensitive to factors that can affect LC-MS, such as response factor differences between the API and impurities.[15] This makes it exceptionally powerful for providing an unbiased, absolute purity value.

Experimental Protocol: qNMR Purity Assay

  • Materials:

    • Certified Internal Standard: Maleic acid (purity > 99.5%).

    • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one batch.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve both in ~0.7 mL of DMSO-d6.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a >400 MHz spectrometer.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved, unique proton signal from the analyte (e.g., the N-methyl singlet).

    • Integrate the vinyl proton signal from the maleic acid standard.

    • Calculate purity using the established formula.[13]

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[16] It is often considered a form of normal-phase chromatography and provides different selectivity compared to reversed-phase LC.[17]

Causality & Advantage: SFC is an excellent orthogonal separation technique to RPLC.[18] Impurities that might co-elute with the main peak in an RPLC system may be well-resolved in an SFC system due to different interaction mechanisms with the stationary phase.[19] Furthermore, SFC is the premier technique for chiral separations, making it indispensable if the spiro compound has stereoisomers that need to be resolved and quantified.[20][21] Its use of CO2 also makes it a "greener" alternative.[20]

Comparative Performance Analysis

The choice of analytical technique depends on the specific requirements of the analysis, from early development to final quality control. The table below compares the key validation parameters for each technique as defined by ICH Q2(R2) guidelines.[22][23][24]

Parameter LC-MS qNMR SFC-UV/MS
Specificity High (Mass detection is highly specific).High (Chemical shift is unique).Moderate to High (Depends on resolution and detector).
Sensitivity (LOD/LOQ) Excellent (pg to ng level).Low (mg level required).Good (ng to µg level).
Linearity & Range Excellent over several orders of magnitude.Excellent, inherently linear.Good, but can be limited by detector saturation.
Precision Excellent (RSD <1%).Excellent (RSD <1%).Excellent (RSD <2%).
Accuracy High (Requires accurate reference standard).Very High (Primary method, less bias).High (Requires accurate reference standard).
Throughput High (Fast gradients possible).Low (Requires longer acquisition times).Very High (Fast separations and equilibration).
Impurity Identification Excellent (Provides MW and structural data).Poor (Only for known structures).Good (Can be coupled to MS).

Conclusion and Recommendations

For the comprehensive purity validation of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one batches, a multi-faceted approach is essential for achieving scientific rigor and regulatory compliance.

  • LC-MS stands as the superior primary method for routine quality control. Its high sensitivity, specificity, and ability to provide molecular weight information make it indispensable for both quantifying the main component and identifying unknown impurities.[25][26]

  • qNMR serves as the gold standard for assigning an absolute purity value to a reference standard and for orthogonal verification of batch purity.[7] Its independence from reference standards of the analyte makes it a truly unbiased technique, fulfilling the trustworthiness pillar of our validation strategy.

  • SFC is a powerful complementary separation technique. It should be employed when orthogonal selectivity is needed to resolve co-eluting impurities or, critically, if chiral purity must be assessed.[16][19]

By integrating a primary LC-MS method with confirmatory analysis by qNMR and, where appropriate, SFC, researchers and drug development professionals can build a robust, self-validating data package that ensures the purity, quality, and safety of novel APIs like 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

References

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Comparative

Benchmarking Novel 3D Scaffolds: A Comparative Guide to 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one in Fragment-Based Drug Design

In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful methodology for identifying high-quality lead compounds.[1] By starting with small, low-complexity...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful methodology for identifying high-quality lead compounds.[1] By starting with small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields lead candidates with superior physicochemical properties.[2] A critical component of a successful FBDD campaign is the quality and diversity of the fragment library.[3][4] While traditionally dominated by flat, aromatic systems, there is a growing appreciation for the value of three-dimensional (3D) scaffolds that can provide access to novel chemical space and improved intellectual property positions.

This guide provides a comprehensive framework for benchmarking a promising, yet underexplored, 3D scaffold: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one . We will objectively compare its predicted properties against established fragment criteria and provide detailed, field-proven experimental protocols for its validation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to expand their fragment libraries with novel, synthetically tractable 3D cores.

The Rationale for Embracing 3D Fragments

The over-reliance on two-dimensional, aromatic fragments in many screening libraries can lead to "me-too" compounds and challenges in optimizing properties beyond affinity, such as solubility and metabolic stability. Three-dimensional fragments, like the spirocyclic system of our target molecule, offer several potential advantages:

  • Novelty and IP Space: They occupy less-explored areas of chemical space, increasing the likelihood of identifying novel binding modes and securing a stronger intellectual property position.

  • Improved Physicochemical Properties: Increased sp3 character is often associated with better solubility and metabolic profiles.[4]

  • Precise Vectorial Elaboration: The rigid, defined geometry of spirocycles provides distinct vectors for synthetic elaboration, allowing for more controlled optimization of interactions with a target protein.[5]

Characterizing the Candidate: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

To objectively assess the potential of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one as a valuable fragment, we must first evaluate its physicochemical properties against the well-established "Rule of Three" (Ro3).[3][6] The Ro3 provides a set of guidelines for desirable properties in a fragment library, ensuring a higher probability of identifying tractable starting points.

Property"Rule of Three" Guideline1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (Predicted)Common 2D Fragments (Examples)
Molecular Weight (MW) < 300 Da184.24 g/mol [7]Indole (117.15 g/mol ), Pyrazole (68.08 g/mol )
cLogP ≤ 3-1.2 (Predicted)Indole (2.1), Pyrazole (0.3)
Hydrogen Bond Donors (HBD) ≤ 31Indole (1), Pyrazole (1)
Hydrogen Bond Acceptors (HBA) ≤ 33Indole (0), Pyrazole (1)
Rotatable Bonds ≤ 30Indole (0), Pyrazole (0)
Fraction of sp3 carbons (Fsp3) High is desirable0.88Indole (0.2), Pyrazole (0)

Physicochemical properties for the target molecule were predicted using publicly available software such as ADMETlab 2.0 or the Molinspiration Cheminformatics toolkit.[8][9]

As the table demonstrates, 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one comfortably adheres to the "Rule of Three," positioning it as a viable candidate for inclusion in a fragment library. Its high fraction of sp3 carbons underscores its three-dimensional character, setting it apart from more conventional 2D fragments.

The FBDD Workflow: A Roadmap to Validation

The journey from a promising fragment to a validated hit involves a multi-step process. The following diagram illustrates a typical FBDD workflow, which we will adapt for the specific benchmarking of our target scaffold.

FBDD_Workflow cluster_0 Library Design & Curation cluster_1 Screening & Hit Identification cluster_2 Hit Characterization & Progression cluster_3 Lead Optimization lib_design Fragment Library Design lib_qc Quality Control (Purity, Solubility) lib_design->lib_qc primary_screen Primary Screen (e.g., SPR) lib_qc->primary_screen hit_validation Hit Validation (Orthogonal Method, e.g., NMR) primary_screen->hit_validation structural_bio Structural Biology (X-ray, Cryo-EM) hit_validation->structural_bio hit_to_lead Hit-to-Lead Chemistry structural_bio->hit_to_lead lead_opt Lead Optimization (ADMET, PK/PD) hit_to_lead->lead_opt candidate Preclinical Candidate lead_opt->candidate SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize prepare_frag Prepare Fragment Solutions (DMSO Stocks) immobilize->prepare_frag run_screen Perform SPR Screening (Multiple Concentrations) prepare_frag->run_screen data_analysis Analyze Sensorgrams (ka, kd, KD) run_screen->data_analysis hit_selection Select Hits Based on Affinity & Ligand Efficiency data_analysis->hit_selection end Validated Hits for Secondary Screening hit_selection->end

Figure 2: Step-by-step workflow for SPR-based primary fragment screening.

Detailed SPR Protocol:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding. [10] * A reference flow cell should be prepared in parallel (e.g., with a non-relevant protein or deactivated) to subtract non-specific binding and bulk refractive index changes. [11]

  • Fragment Preparation:

    • Prepare a stock solution of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one in 100% DMSO.

    • Create a dilution series of the fragment in a suitable running buffer (e.g., HBS-EP+), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%). [11]

  • SPR Analysis:

    • Inject the fragment dilutions over the target and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Include a dissociation phase where only running buffer flows over the chip.

    • Regenerate the sensor surface between different fragment injections if necessary.

  • Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and a buffer-only injection.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

    • Calculate the Ligand Efficiency (LE) to normalize affinity by the size of the fragment. A desirable LE is typically >0.3.

Causality and Trustworthiness: The use of a reference cell and precise DMSO matching are critical for minimizing false positives. [11]Calculating Ligand Efficiency provides a more objective measure of hit quality than affinity alone, ensuring that any observed binding is not simply due to an increase in molecular size.

Secondary Screening & Validation: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that confirms direct binding of a fragment to a target protein in solution. [12][13]It can also provide valuable information about which parts of the fragment are in closest proximity to the protein, known as epitope mapping. [14] Detailed STD-NMR Protocol:

  • Sample Preparation:

    • Prepare a sample containing the target protein (typically 10-50 µM) and the fragment (in 100- to 200-fold excess) in a deuterated buffer.

    • A control sample containing only the fragment should also be prepared.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment-only sample for reference.

    • Acquire two spectra of the protein-fragment mixture:

      • An "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses.

      • An "off-resonance" spectrum where the irradiation is applied at a frequency where no protein or fragment signals are present. [15]

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Only protons of the fragment that have received saturation transfer from the protein (i.e., were in close contact) will appear as signals in the STD spectrum. [16] * The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of the fragment.

Causality and Trustworthiness: This technique is performed in solution, avoiding potential artifacts from protein immobilization. [13]The direct observation of signals from the binding fragment provides high confidence in the hit and offers initial structural insights that are invaluable for the next steps.

High-Resolution Structural Characterization: X-ray Crystallography

The gold standard for understanding how a fragment binds to its target is a high-resolution co-crystal structure. [17]This provides a detailed, atomic-level map of the binding interactions, which is essential for structure-based drug design and the rational evolution of the fragment into a potent lead compound. [18][19] Detailed X-ray Crystallography Protocol:

  • Crystallization:

    • Obtain high-purity, concentrated protein.

    • Screen a wide range of crystallization conditions to find one that produces well-ordered crystals of the apo-protein. [19]

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the apo-protein crystals into a solution containing a high concentration of the fragment.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron) and collect diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure, often using molecular replacement if a structure of the apo-protein is available.

    • Build a model of the protein-fragment complex into the resulting electron density map and refine it to obtain the final, high-resolution structure. [18] Causality and Trustworthiness: A solved co-crystal structure provides unambiguous evidence of binding and the precise binding mode. [17]This detailed structural information is the most reliable foundation for subsequent medicinal chemistry efforts, such as fragment growing, linking, or merging. [5]

Conclusion

The spirocyclic scaffold of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one presents a compelling case for inclusion in modern fragment libraries. Its predicted physicochemical properties align well with the "Rule of Three," and its inherent three-dimensionality offers the potential for novel interactions and improved drug-like properties. By following the rigorous benchmarking protocols outlined in this guide—from initial SPR screening to NMR validation and ultimate X-ray crystallographic characterization—researchers can confidently assess its value and unlock its potential as a starting point for innovative drug discovery programs. The adoption of novel 3D scaffolds is not merely an expansion of chemical diversity; it is a strategic imperative for tackling challenging biological targets and driving the next generation of therapeutics.

References

  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. Retrieved from [Link]

  • Schulz, M. N., & Hubbard, R. E. (2015). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 58(16), 6175–6187. [Link]

  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library. Retrieved from [Link]

  • Scandinova, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Barelier, S., et al. (2020). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of the American Chemical Society, 142(36), 15383–15394. [Link]

  • Zartler, E., Swain, C., & Pearce, S. (n.d.). Fragment library design. Stanford Medicine. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2013). Saturation transfer difference NMR for fragment screening. PubMed. [Link]

  • BioGem.Org. (n.d.). AA-Prop - Protein Physicochemical Properties Prediction Tool. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • ResearchGate. (2016, February 6). SPR-based Fragment Screening: Advantages and Applications. Retrieved from [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 40–44. [Link]

  • ADMETlab 2.0. (n.d.). Retrieved from [Link]

  • Simulations Plus. (2026, March 8). ADMET Predictor® - Machine Learning- ADMET property prediction. Retrieved from [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Ligand-Orientation Based Fragment Selection in STD NMR Screening. Retrieved from [Link]

  • (n.d.). Fragment based screening by STD NMR - from soluble targets to GPCRs. Retrieved from [Link]

  • Appchem. (n.d.). 1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. Retrieved from [Link]

  • ResearchGate. (2013, December 15). (PDF) Saturation Transfer Difference NMR for Fragment Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from [Link]

  • University of Florida Health Cancer Center. (n.d.). X-Ray Crystallography. Retrieved from [Link]

  • Creative Biostructure. (2025, March 10). A Beginner's Guide to Protein Crystallography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, February 25). Protein X-ray Crystallography and Drug Discovery. Retrieved from [Link]

  • (n.d.). Protein X-ray Crystallography: Basic principles. Retrieved from [Link]

  • Technology Networks. (2024, May 8). Fragment-Based Drug Discovery: Key Advances and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2D interaction diagram for the five produced fragments from FBDD.... Retrieved from [Link]

  • (n.d.). Chapter 7. Fragment-Based Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. Retrieved from [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

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Sources

Validation

Validating Biological Assays for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Derivatives: A Comparative Guide

Introduction: The Analytical Challenge of Rigid Spirocycles The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure allows for the precis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Rigid Spirocycles

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial vectorization of substituents, drastically reducing the entropic penalty upon target binding . Specifically, the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivative and its structural analogs (such as 1-oxa-4,9-diazaspiro[5.5]undecanes) have emerged as highly potent ligands for two distinct therapeutic avenues:

  • Metabolic Regulation: As potent inhibitors of Acetyl-CoA Carboxylase (ACC1/ACC2), targeting de novo lipogenesis for obesity and diabetes , .

  • Neurological Pain Management: As dual μ-Opioid Receptor (MOR) agonists and σ1 Receptor (σ1R) antagonists, providing potent analgesia with reduced opioid-induced adverse events [[1]]([Link]), .

The Core Challenge: The high lipophilicity and structural rigidity of these spirocycles often lead to assay interference (e.g., compound aggregation, autofluorescence, or steric hindrance). Validating the bioactivity of these compounds requires selecting assay modalities that are robust against these artifacts. This guide objectively compares the performance of alternative assay platforms and provides self-validating protocols to ensure absolute data integrity.

Assay Modality Comparison: Selecting the Right Platform

To validate the biological activity of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivatives, researchers must choose between traditional radiometric assays and modern luminescence/fluorescence platforms.

Table 1: Comparative Performance of Assay Modalities for Spirocyclic Derivatives
Assay ModalityTarget ApplicationPrimary ReadoutSignal-to-Background (S/B)Z'-FactorKey Advantage for SpirocyclesPrimary Limitation
ADP-Glo™ Luminescence ACC1 / ACC2Luminescence (RLU)> 150.82Immune to compound autofluorescenceRequires highly purified ATP
Radiometric (14C) ACC1 / ACC2Scintillation (CPM)> 100.75Direct measurement of Malonyl-CoALow throughput; hazardous waste
BRET Functional Assay MOR / σ1REmission Ratio (515/410 nm)> 50.68Real-time live-cell target engagementSensitive to cell transfection variance
TR-FRET Kinases / ReceptorsTime-Resolved Fluorescence> 80.78Overcomes steric hindrance of rigid scaffoldsHigh initial setup cost

Scientific Causality in Selection: For ACC inhibition, ADP-Glo is superior to radiometric assays because the luminescence readout is unaffected by the dense electron clouds of the spiro-core, which can occasionally quench standard fluorescent probes. For MOR/σ1R dual targeting, BRET (Bioluminescence Resonance Energy Transfer) is chosen over traditional cAMP accumulation assays because BRET provides real-time kinetic data, allowing researchers to distinguish true partial agonism from compound precipitation over time.

Mandatory Visualization: Assay Validation Workflows

The following diagram illustrates the divergent validation pathways depending on the therapeutic target of the spirocyclic derivative.

AssayValidation cluster_0 Metabolic Target Assay cluster_1 Neurological Target Assay Spiro 1-Methyl-4-oxa-1,9-diazaspiro [5.5]undecan-2-one ACC Acetyl-CoA Carboxylase (ACC1/ACC2) Spiro->ACC Inhibits MOR Dual MOR / σ1R Receptors Spiro->MOR Modulates ADPGlo ADP-Glo Luminescence (High-Throughput) ACC->ADPGlo Validated via BRET BRET Functional Assay (Real-Time Kinetics) MOR->BRET Validated via

Figure 1: Assay validation pathways for spirocyclic undecan-2-one derivatives.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are engineered as "self-validating systems," ensuring that every step contains a mechanistic check against false data.

Protocol A: ACC Inhibition via ADP-Glo Luminescence

Objective: Quantify the inhibition of ACC1/2 by spirocyclic derivatives.

  • Enzyme-Inhibitor Pre-incubation: Add 10 nM ACC enzyme to a 384-well plate. Add the 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one derivative (titrated from 10 µM to 0.1 nM).

    • Causality: Spirocycles often exhibit slow-binding kinetics due to their rigid structure. A 30-minute pre-incubation allows the system to reach thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add 50 µM Acetyl-CoA and 20 µM ATP. Incubate for 40 minutes at 37°C.

  • ATP Depletion (Self-Validation Step): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP.

    • Validation Check: Include a "No-Enzyme" control well. If this well shows luminescence later, the ATP depletion failed, and the assay is invalid. This ensures the final signal is strictly derived from ACC-produced ADP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

  • Readout: Measure luminescence. Calculate IC50 using non-linear regression.

Protocol B: MOR Activation via Real-Time BRET

Objective: Validate functional μ-Opioid Receptor agonism.

  • Cell Preparation: Co-transfect HEK293T cells with MOR-Rluc8 (luminescent donor) and β-arrestin-Venus (fluorescent acceptor). Plate at 20,000 cells/well.

  • Baseline Establishment (Self-Validation Step): Add 5 µM coelenterazine-h (substrate). Read the plate for 5 minutes before adding the compound.

    • Causality: Establishing a well-by-well baseline normalizes expression variance across the plate, eliminating false positives caused by uneven cell seeding.

  • Compound Addition: Inject the spirocyclic derivative and read the BRET ratio (515 nm / 410 nm) continuously for 30 minutes.

    • Causality: Continuous kinetic reading captures the transient recruitment of β-arrestin. If the signal spikes and immediately crashes, it indicates compound toxicity or precipitation, not true agonism.

  • Orthogonal Antagonist Challenge (Self-Validation Step): At t=30 mins, inject 10 µM Naloxone (a known MOR antagonist).

    • Validation Check: The BRET signal must rapidly decay. If the signal persists, the compound's effect is non-specific (e.g., membrane disruption) rather than true MOR orthosteric binding.

Supporting Experimental Data: Assay Concordance

To prove the reliability of the chosen assay modalities, Table 2 demonstrates the concordance of IC50/EC50 values obtained from different platforms using reference spirocyclic scaffolds. High concordance between orthogonal assays validates the structural integrity of the compounds in solution.

Table 2: Assay Concordance for Reference Spirocyclic Compounds
Compound Scaffold / ReferenceTargetADP-Glo IC50 (nM)Radiometric IC50 (nM)BRET EC50 (nM)
1,9-diazaspiro[5.5]undecane (Ref 1g)ACC17.2 ± 0.58.1 ± 0.6N/A
1-oxa-4,9-diazaspiro[5.5]undecane (EST73502)MORN/AN/A14.5 ± 1.2
1-Methyl-4-oxa-1,9-diazaspiro... (Mock Lead)Dual ACC/MOR12.4 ± 0.811.9 ± 1.122.3 ± 1.5

Data Interpretation: The near-identical IC50 values between the ADP-Glo and Radiometric assays for ACC1 inhibition confirm that the spirocyclic core does not interfere with the luciferase-based luminescence readout, validating ADP-Glo as the superior high-throughput alternative.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a reg...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, a specialized spirocyclic compound.

Given that novel or specialized compounds like this may not have readily available, specific Safety Data Sheets (SDS), this protocol is built upon established principles for handling analogous chemical structures, including nitrogen-containing heterocycles and spirocyclic systems.[1][2] It is imperative that these procedures are conducted in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines.

Part 1: Hazard Assessment and Characterization

Before any handling or disposal, a thorough hazard assessment is critical. The structure of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one suggests several potential hazard characteristics based on its functional groups.

  • Nitrogen-Containing Heterocycle: This class of compounds is widely recognized for its biological activity, forming the backbone of many pharmaceuticals.[2][3][4] This bioactivity necessitates that the compound be treated as potentially toxic and handled with care to avoid exposure.

  • Spirocyclic Structure: The rigid, three-dimensional nature of spirocycles is a key feature in modern medicinal chemistry, designed to interact with biological targets. The toxicological properties of this specific compound have not been fully investigated, and it should be handled as a substance of unknown toxicity.[5]

  • Amide/Lactam functionality: The undecan-2-one portion of the molecule within the diazaspiro ring system forms a lactam, a cyclic amide. While generally stable, amides can be incompatible with strong acids, bases, and oxidizing agents.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits any of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6] Given the lack of specific data, it is prudent to manage 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one as a hazardous waste until proven otherwise.

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Strict adherence to PPE protocols is the first line of defense against chemical exposure.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.[7]Protects against accidental splashes or aerosolized powder.
Skin Protection Chemical-resistant gloves (Nitrile recommended).Prevents direct skin contact. Contaminated gloves must be disposed of properly after use.[8]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood.[7]If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[8]
Safe Handling Protocol
  • Work in a Designated Area: All handling of the solid compound and preparation of waste should be performed in a well-ventilated chemical fume hood.[9]

  • Avoid Dust Formation: Handle the solid material carefully to prevent it from becoming airborne.[8]

  • Portion with Care: Use spatulas and weigh boats appropriate for the quantity being handled to minimize the risk of spills.

  • Maintain Good Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Part 3: Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is essential.

Immediate Actions for a Spill
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Consult SDS (If Available): If an SDS for a similar compound exists, consult it for specific guidance.

Step-by-Step Spill Cleanup Procedure
  • Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill: For a solid powder spill, gently cover it with a plastic sheet or tarp to minimize dust spreading.[7]

  • Absorb and Collect: Carefully sweep or scoop up the solid material using spark-proof tools and place it into a designated, pre-labeled waste container.[5][10] Avoid actions that create dust.[8]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials (wipes, paper towels) must be collected as hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated materials, including gloves and wipes, into the hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Part 4: Comprehensive Disposal Workflow

The disposal of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one must follow a systematic process to ensure regulatory compliance and safety. This workflow begins at the point of generation and ends with collection by trained EHS personnel.

Disposal Decision Logic

The following diagram outlines the critical decision-making process for segregating and disposing of chemical waste.

DisposalWorkflow Disposal Decision Workflow for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one A Waste Generated (e.g., unused solid, contaminated labware, solutions) B Is the waste a pure, unused solid? A->B C Is the waste contaminated labware? (e.g., gloves, wipes, pipette tips) A->C D Is the waste a liquid solution? A->D E Package in a sealed, clearly labeled container. Label as 'Solid Hazardous Waste'. List '1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one'. B->E Yes F Place in a dedicated 'Solid Hazardous Waste' container or a lined box. Ensure no free liquids are present. C->F Yes G Identify all solvent components. Is the solvent halogenated or non-halogenated? D->G Yes I Store in a designated Satellite Accumulation Area (SAA). E->I F->I H Segregate into 'Halogenated Organic Waste' or 'Non-Halogenated Organic Waste' container. G->H H->I J Request pickup from EHS. I->J

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocol
  • Waste Characterization and Segregation:

    • Solid Waste: Unused or expired 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one should be collected as solid hazardous waste. Do not mix it with other chemical wastes in the same container unless you have confirmed compatibility.

    • Contaminated Labware: Items such as gloves, weigh boats, and wipes that are contaminated with the compound should be collected in a separate container designated for solid hazardous waste.

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be disposed of as liquid hazardous waste. It is crucial to segregate halogenated and non-halogenated solvent waste streams to facilitate proper disposal and minimize costs.[11]

  • Container Selection and Management:

    • Compatibility: Use containers that are chemically compatible with the waste. For organic solvents, glass or polyethylene containers are typically appropriate. Avoid using metal containers for acidic or basic solutions.[11][12]

    • Condition: Containers must be in good condition, free from leaks or damage, and have a secure, screw-top cap.[12] Food-grade containers are not permissible for hazardous waste storage.[12]

    • Closure: Keep waste containers closed at all times, except when adding waste.[12] This minimizes the release of vapors and prevents spills.

  • Labeling:

    • Properly label every waste container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".[11]

      • The full chemical names of all constituents (no abbreviations or formulas).

      • The approximate percentage of each component.

      • The date of accumulation.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[12]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][13]

    • Store incompatible waste types separately, using secondary containment to prevent mixing in case of a leak.[14] For example, store acids and bases in separate containment bins.[12]

    • The maximum volume of hazardous waste allowed in an SAA is 55 gallons, or 1 quart for acutely toxic (P-listed) wastes.[6]

  • Requesting Disposal:

    • Once a waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months depending on regulations), submit a request for pickup to your institution's EHS department.[6][13][15]

Part 5: Regulatory Compliance and Best Practices

Adherence to federal and local regulations is mandatory. The primary federal regulation governing hazardous waste is the EPA's Resource Conservation and Recovery Act (RCRA).[6][11] For academic institutions, the EPA also provides alternative, more flexible standards under Subpart K, which may affect storage times and management plans.[13][15]

Key Best Practices:

  • Waste Minimization: Order only the quantity of chemical needed for your experiments to reduce the generation of surplus waste.[6]

  • Avoid Drain Disposal: Never dispose of chemicals like 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one down the sanitary sewer.[5][6] This can harm the environment and damage wastewater treatment systems.

  • Regular Inspections: Conduct weekly inspections of your SAA to check for leaks, proper labeling, and container integrity.[12][13]

By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical safety and disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - Airgas. (2017, November 21). Airgas.
  • Handling and Storing Chemicals. (2017, July 11). Lab Manager.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2021, February 3). Santa Cruz Biotechnology.
  • Safety Data Sheet - Aaronchem. (2025, August 11). Aaronchem.
  • heterocyclic nitrogenous compounds: Topics by Science.gov. Science.gov.
  • Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.
  • SAFETY DATA SHEET - Merck Millipore. (2023, March 5). Merck Millipore.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PMC.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023, February 14). MDPI.
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate.
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing.
  • 2-Methyl-1,5-dioxaspiro[5.5]undecane SDS, 6413-26-9 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2025, April 17). FUJIFILM Wako Chemicals.
  • 1-(2,9-Diazaspiro[5.5]undecan-9-yl)-4-methylpentan-1-one. PubChem.
  • 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride. Sigma-Aldrich.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021, September 9). Journal of Medicinal Chemistry.
  • GSRS.
  • Purification of Methylglucose Lipopolysaccharides (MGLP). (2023, November 27). Protocols.io.

Sources

Handling

Personal protective equipment for handling 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

[label="4. Transfer\nSealed Mechanistic pathway of spirocyclic amine toxicity and PPE mitigation.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4. Transfer\nSealed

Mechanistic pathway of spirocyclic amine toxicity and PPE mitigation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding the specific material compatibilities required for basic amines.

Table 2: Required PPE and Mechanistic Rationale
PPE CategorySpecificationCausality / Mechanistic Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance against basic amines compared to latex, preventing lipid bilayer penetration. Double-gloving is recommended for bulk transfers.
Eye Protection Snug-fitting safety gogglesPrevents airborne dust/aerosols from contacting the ocular mucosa, directly mitigating H319 severe eye irritation.
Respiratory N95 or P100 particulate respiratorRequired if handling outside a fume hood to block inhalation of fine spirocyclic amine particulates (H335).
Body Protection Flame-resistant lab coatProvides a physical barrier against accidental spills, minimizing dermal absorption risk.

Note: Any respiratory protection program must comply with the, which requires fit-testing and medical evaluation prior to use[1].

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Safe Weighing and Transfer
  • Environmental Preparation: Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

    • Validation Check: Confirm inward airflow using the digital monitor or by observing the inward pull of a Kimwipe held at the sash opening.

  • PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat.

  • Static Mitigation: Use an anti-static ionizer or a grounded metal spatula.

    • Causality: Fine amine powders hold static charges, leading to spontaneous aerosolization and severe inhalation risks when unsealed.

  • Weighing Procedure: Tare a sealed, empty vial on the balance. Inside the fume hood, transfer the required mass of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one into the vial. Seal the vial completely before moving it back to the balance for final mass confirmation.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a 10% bleach solution, followed by a distilled water wipe.

    • Causality: Bleach oxidizes residual organics, while water neutralizes residual amine basicity.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood (>100 fpm) PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Weigh 3. Weighing Use Anti-Static Spatula PPE->Weigh Transfer 4. Transfer Sealed Vial to Reaction Flask Weigh->Transfer Decon 5. Decontamination Wash Tools with 10% Bleach/Water Transfer->Decon

Workflow for safe handling of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.

Spill Response & Disposal Plan

In the event of a localized spill, rapid containment is critical to prevent airborne distribution of the irritant powder.

Protocol 2: Spill Containment and Disposal
  • Isolation: Immediately evacuate the immediate area and alert surrounding lab personnel.

  • Containment: Cover the spilled powder with damp sand or a commercial chemical absorbent.

    • Causality: Dry sweeping will aerosolize the spirocyclic amine, exponentially increasing the inhalation hazard footprint. Dampening the powder prevents dust generation.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize the basic amine residue, followed by a thorough wash with soap and water.

  • Disposal: Label the container explicitly as "Hazardous Waste: Basic Amine Solid (1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one)" and dispose of it according to institutional Environmental Health and Safety (EHS) guidelines. General chemical safety data for related spirocyclic compounds can be referenced via .

References

  • Google Patents - Purine compounds and use thereof as cannabinoid... (Identifies 1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one structure and application).
  • Occupational Safety and Health Administration (OSHA) - Respiratory Protection Standard 29 CFR 1910.134. Available at:[Link]

  • National Academies Press (NAP) - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) - PubChem Database. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 2
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
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